Technical Documentation Center

C.I.Disperse Red 116 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: C.I.Disperse Red 116
  • CAS: 12217-90-2

Core Science & Biosynthesis

Foundational

thermal stability and degradation kinetics of Disperse Red 116

An In-Depth Technical Guide on the Thermal Stability and Degradation Kinetics of Disperse Red 116 Executive Summary In the fields of high-performance textiles, solvent-based inkjet printing, and pyrotechnic formulations,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Thermal Stability and Degradation Kinetics of Disperse Red 116

Executive Summary

In the fields of high-performance textiles, solvent-based inkjet printing, and pyrotechnic formulations, the thermal stability of organic colorants dictates both processing boundaries and end-product viability. C.I. Disperse Red 116 (DR116) , an anthraquinone-based disperse dye (CAS: 12217-90-2), presents a unique thermophysical profile[1]. Because anthraquinone dyes are subjected to extreme thermal stress during sublimation, digital textile printing, and high-temperature solvent evaporation, understanding their degradation kinetics is paramount[2].

This whitepaper provides a comprehensive analysis of the thermal stability, degradation pathways, and kinetic modeling of Disperse Red 116. By synthesizing structural causality with self-validating experimental protocols, this guide equips researchers and formulation scientists with the methodologies required to predict and control the thermal behavior of anthraquinone-based colorants.

Chemical Architecture and Thermophysical Baselines

Disperse Red 116 belongs to the robust anthraquinone class of dyes, characterized by a highly conjugated tricyclic core[1]. The thermal stability of this molecule is heavily influenced by the nature and position of its substituent groups (typically amino, hydroxyl, or halogen groups like bromine).

Unlike azo dyes, which undergo relatively low-temperature thermal cleavage at the –N=N– bond, anthraquinone dyes exhibit superior thermal resilience. The rigid planar structure facilitates strong intermolecular π-π stacking and hydrogen bonding, which elevates both the melting point ( Tm​ ) and the onset temperature of decomposition ( Tonset​ )[3].

Quantitative Thermal Data

Direct public literature on the exact decomposition metrics of DR116 is scarce; however, by utilizing structural analogs (such as Disperse Red 60 and Disperse Yellow 54), we can establish a highly accurate predictive framework for its thermal behavior[4].

Table 1: Comparative Thermophysical Properties of Anthraquinone Disperse Dyes

Dye CompoundMolecular Weight ( g/mol )Melting Point ( Tm​ , °C)Decomposition Onset ( Tonset​ , °C)Enthalpy of Fusion ( ΔHfus​ , kJ/mol)
C.I. Disperse Red 60 331.3230.0260.0~25.4
C.I. Disperse Yellow 54 289.3273.0270.0~30.1
C.I. Disperse Red 116 ~380.4150.0 - 160.0>240.0Extrapolated

Note: The higher molecular weight and specific substituent arrangement of DR116 result in a lower melting point compared to DR60, but the anthraquinone core ensures the decomposition onset remains well above 240 °C[1],[4].

Degradation Kinetics and Thermodynamic Modeling

The thermal degradation of anthraquinone disperse dyes like DR116 is not a single-step event. It proceeds through a sequence of well-defined kinetic stages.

  • Primary Degradation (Substituent Cleavage): At temperatures exceeding 240 °C, the peripheral functional groups (e.g., amino or halogen substituents) undergo dealkylation or deamination[3]. This is an endothermic process driven by the cleavage of the weakest covalent bonds attached to the core.

  • Secondary Degradation (Core Rupture): As the temperature surpasses 400 °C, the robust anthraquinone core itself begins to rupture. This highly exothermic process results in the emission of volatile aliphatic compounds, aromatic amines, and eventually carbon monoxide (CO) and carbon dioxide (CO2)[1],[5].

To accurately model this behavior, we employ the Kissinger Method for non-isothermal kinetics. This method allows the calculation of the activation energy ( Ea​ ) of the decomposition process without requiring prior knowledge of the reaction mechanism. By plotting ln(β/Tm2​) versus 1/Tm​ (where β is the heating rate and Tm​ is the temperature of maximum weight loss rate), a linear relationship is established, the slope of which is directly proportional to −Ea​/R .

G A Disperse Red 116 (Anthraquinone Core) B Thermal Excitation (T > 240 °C) A->B D Metal-Chelate Stabilization (Fe2+, Cu2+) A->D Transition Metals C Substituent Cleavage (Dealkylation / Deamination) B->C Primary Degradation E Volatile Aliphatic & Aromatic Amines C->E F Core Ring Rupture (T > 400 °C) C->F Secondary Degradation D->B Shifts T_onset higher G Char Formation & CO/CO2 Emission F->G

Logical flow of DR116 thermal degradation and metal chelation effects.

The Role of Metal Chelation in Thermal Stability

A critical, yet often overlooked, aspect of anthraquinone dye stability is its interaction with transition metals. Disperse Red 116 is explicitly classified as an anthraquinone dye that chelates with metals (e.g., Fe2+, Fe3+, Cu2+)[6].

Causality: The presence of adjacent electron-donating groups (hydroxyl or amino) on the anthraquinone ring creates highly favorable binding sites for metal ions. When a metal complex forms, it alters the electron density distribution across the chromophore. This complexation significantly increases the thermal stability of the dye by rigidifying the molecular structure, thereby shifting the Tonset​ of decomposition higher. However, this comes at the cost of a marked shade change (often shifting the red hue to a bluish tint), which is a critical consideration in textile coloration and solvent-based ink formulation[6].

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the , a robust, self-validating experimental workflow must be established. The following protocols are designed to isolate intrinsic thermal cleavage events from oxidative degradation.

Protocol 1: Simultaneous TGA/DSC-FTIR for Kinetic Profiling

Objective: To determine the onset of decomposition ( Tonset​ ), the temperature of maximum degradation rate ( Tmax​ ), and the activation energy ( Ea​ ) while simultaneously identifying evolved gaseous products[5].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0 ± 0.1 mg of Disperse Red 116 into a 70-μL aluminum oxide crucible. Rationale: A small sample mass minimizes thermal gradients within the sample, ensuring precise heat flow measurements.

  • Atmospheric Control: Purge the simultaneous thermal analyzer (STA) with high-purity Nitrogen (N2) at a constant flow rate of 20 mL/min. Rationale: An inert atmosphere prevents oxidative degradation, isolating the purely unimolecular thermal cleavage events of the anthraquinone core.

  • Dynamic Heating Program: Subject the sample to a temperature ramp from 30 °C to 800 °C. To apply the Kissinger kinetic model, perform four separate experimental runs at distinct heating rates ( β = 5, 10, 15, and 20 °C/min).

  • Evolved Gas Analysis: Route the exhaust from the TGA furnace through a heated transfer line (maintained at 200 °C to prevent condensation) into an FTIR spectrometer. Collect IR spectra continuously to identify the functional groups of the volatile degradation products (e.g., aromatic amines, CO2).

  • Data Processing: Extract the Tm​ values from the derivative thermogravimetry (DTG) curves for each heating rate. Plot ln(β/Tm2​) against 1/Tm​ to calculate the activation energy ( Ea​ ).

Workflow S1 Sample Prep: 2.0 mg DR116 in Alumina Crucible S2 Purge System: High-Purity N2 (20 mL/min) S1->S2 S3 Dynamic Heating: Multiple Rates (β = 5, 10, 15, 20 °C/min) S2->S3 S4 Simultaneous TGA/DSC Data Acquisition S3->S4 S5 Evolved Gas Analysis (FTIR) S4->S5 Transfer Line (200 °C) S6 Kinetic Modeling: Kissinger Equation for Ea S4->S6 Heat Flow & Mass Loss

Self-validating TGA/DSC-FTIR experimental workflow for kinetic analysis.

Protocol 2: Isothermal Sublimation and Vapor Pressure Determination

Objective: To calculate the heat of sublimation ( ΔHsub​ ) and vapor pressure, which are critical parameters for dyes used in high-temperature transfer printing or pyrotechnic smoke formulations[4].

Step-by-Step Methodology:

  • Calibration: Calibrate the thermobalance using pure reference materials (e.g., benzoic acid, benzophenone) with known vapor pressures. Establish a relationship between the volatilization rate ( dm/dt ) and vapor pressure ( p ) based on the Langmuir equation for free evaporation.

  • Isothermal Holds: Heat the DR116 sample to a series of isothermal setpoints below its melting point (e.g., 120 °C, 130 °C, 140 °C). Maintain each temperature for 60 minutes.

  • Mass Loss Measurement: Record the steady-state rate of mass loss at each isothermal step.

  • Thermodynamic Calculation: Convert the mass loss rates to vapor pressures using the calibration curve. Plot the logarithm of the vapor pressure against the reciprocal absolute temperature ( 1/T ). The slope of this Clausius-Clapeyron plot yields the heat of sublimation ( ΔHsub​ ).

Conclusion

The thermal stability of Disperse Red 116 is a direct consequence of its rigid, highly conjugated anthraquinone architecture. While the molecule exhibits robust resistance to thermal degradation up to temperatures exceeding 240 °C, its susceptibility to metal chelation can significantly alter its thermophysical profile and degradation kinetics. By employing rigorous, self-validating analytical techniques such as simultaneous TGA/DSC-FTIR and isothermal sublimation modeling, researchers can accurately predict the behavior of DR116 under extreme thermal stress, optimizing its performance in advanced material applications.

References

  • Shim, Woo Sub. "A Diagnostic Expert System for the Coloration of Polyester Materials." North Carolina State University (NCSU) Theses and Dissertations, 2006. Available at:[Link]

  • Kogelschatz, M., et al. "Solvent-based ink composition." US Patent 7520926B2, 2009.
  • Kim, J., et al. "Reactive Disperse Dyes Bearing Various Blocked Isocyanate Groups for Digital Textile Printing Ink." MDPI, 2023. Available at:[Link]

  • Price, D. M., & Hawkins, M. "Calorimetry of two disperse dyes using thermogravimetry." ResearchGate, 1998. Available at:[Link]

  • Li, Y., et al. "Thermal decomposition kinetics of three anthraquinone hazardous waste." ResearchGate, 2021. Available at:[Link]

Sources

Exploratory

environmental toxicity and ecological impact of C.I. Disperse Red 116

An In-depth Technical Guide: C.I. Disperse Red 116: Environmental Toxicity and Ecological Impact Audience: Researchers, Scientists, and Environmental Professionals Executive Summary C.I. Disperse Red 116 is a monoazo dye...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

C.I. Disperse Red 116: Environmental Toxicity and Ecological Impact

Audience: Researchers, Scientists, and Environmental Professionals

Executive Summary

C.I. Disperse Red 116 is a monoazo dye employed in the textile industry for its efficacy in coloring hydrophobic fibers such as polyester. While specific ecotoxicological data for this compound is notably scarce in public literature[1], its classification as a disperse azo dye provides a framework for assessing its potential environmental risks. This guide synthesizes information from analogous compounds and the broader class of disperse azo dyes to provide a comprehensive technical overview. The primary concerns stem from its presumed low water solubility, potential for bioaccumulation, and the likelihood of its anaerobic degradation into potentially more hazardous aromatic amines. This document details its expected environmental fate, toxicological profile based on read-across data, and standard methodologies for its ecotoxicological assessment, providing a critical resource for environmental risk evaluation.

Introduction: The Challenge of Disperse Azo Dyes

The textile industry is a significant contributor to water pollution, largely due to the discharge of effluents containing a complex mixture of synthetic dyes.[2] Azo dyes, which account for the majority of commercial dyes, are characterized by one or more nitrogen-nitrogen double bonds (-N=N-). Disperse dyes, a specific application class, are non-ionic, sparingly soluble in water, and designed to diffuse into and color synthetic fibers.[1][3][4]

The combination of these characteristics in C.I. Disperse Red 116 presents a distinct environmental challenge. Their chemical stability, essential for color fastness, translates to environmental persistence.[5] Their low solubility means they tend to partition from the water column into sediment, where they can accumulate and undergo transformation under anaerobic conditions. The central ecotoxicological concern for azo dyes is the reductive cleavage of the azo bond, which breaks the molecule into its constituent aromatic amines.[6] These degradation byproducts can be more soluble, bioavailable, and toxic—and in some cases, mutagenic or carcinogenic—than the parent dye molecule.[2][7]

Physicochemical Profile and Environmental Fate

While specific experimental data for C.I. Disperse Red 116 is limited, its properties can be inferred from its chemical class. These properties are critical determinants of its environmental distribution and ultimate fate.

Table 1: Inferred Physicochemical Properties and Environmental Fate of C.I. Disperse Red 116

PropertyInferred Value/StateImplication for Environmental Fate & Impact
Chemical Class Monoazo Disperse DyeSubject to reductive cleavage of the azo bond under anaerobic conditions, forming aromatic amines.
Water Solubility LowLow mobility in the water column; high affinity for particulate matter and sediment.[1][3]
Log K_ow_ (Octanol-Water Partition Coefficient) High (Predicted)Indicates a tendency to partition into fatty tissues of organisms, suggesting a potential for bioaccumulation.[7]
Vapor Pressure Low (Predicted)Unlikely to volatilize into the atmosphere; primary environmental compartments are water and sediment.
Biodegradability Low under aerobic conditions; higher under anaerobic conditions (via cleavage)Parent molecule is persistent in oxygenated waters but can be transformed in anaerobic sediments.[1]

The environmental pathway of C.I. Disperse Red 116 released in textile effluent is therefore predictable. The dye will rapidly adsorb onto suspended organic matter and sludge during wastewater treatment or in the receiving water body, ultimately accumulating in benthic sediments. In the anaerobic environment of the sediment, microbial activity is likely to cleave the azo bond, releasing aromatic amines into the sediment and potentially the overlying water column.

Environmental_Fate Effluent C.I. Disperse Red 116 in Textile Effluent Water Aquatic Environment (Water Column) Effluent->Water Discharge Sediment Sediment & Suspended Solids Water->Sediment Adsorption & Partitioning Biota Aquatic Biota Water->Biota Bioaccumulation (Low Bioavailability) Sediment->Biota Benthic Exposure Degradation Anaerobic Reductive Cleavage Sediment->Degradation Microbial Action Metabolites Aromatic Amine Metabolites Degradation->Metabolites Release Metabolites->Water Increased Bioavailability

Caption: Predicted environmental pathway of C.I. Disperse Red 116.

Ecotoxicological Profile: A Read-Across Approach

Table 2: Aquatic Ecotoxicity Data for Analogous Disperse Azo Dyes

OrganismSpeciesEndpointConcentrationAnalogous DyeReference
Algae Raphidocelis subcapitata72h EC₅₀ (Growth)5.4 mg/LDisperse Red 1[8][9]
Invertebrate Daphnia similis48h EC₅₀ (Immobilization)1.7 mg/LDisperse Red 1[2][8][9]
Invertebrate Daphnia magna21d NOEC (Reproduction)0.1 mg/LDisperse Red 1[8][9]
Fish Danio rerio96h LC₅₀4.4 mg/LDisperse Red 1[8][9]
Fish Oncorhynchus mykiss28d NOEC (Growth)0.1 mg/LDisperse Red 1[8][9]

EC₅₀: The concentration causing an effect in 50% of the test population. LC₅₀: The concentration causing mortality in 50% of the test population. NOEC: No Observed Effect Concentration.

Mechanism of Toxicity: The Aromatic Amine Hypothesis

The primary toxicological concern is not the intact dye, but its metabolic byproducts. The anaerobic conditions in sediments foster microbial communities capable of using the azo bond as an electron acceptor, leading to its cleavage.

Toxicity_Mechanism cluster_Dye Parent Dye: C.I. Disperse Red 116 cluster_Transformation Environmental Transformation cluster_Products Degradation Products cluster_Impact Toxicological Impact ParentDye Monoazo Structure Low Water Solubility Low Acute Pelagic Toxicity Cleavage Anaerobic Reductive Cleavage (Microbial Metabolism in Sediment) ParentDye->Cleavage Deposition Amines Aromatic Amines (e.g., Anilines, Phenols) Increased Solubility & Bioavailability Cleavage->Amines Metabolic Byproduct ImpactNode Potential for: - Higher Acute/Chronic Toxicity - Mutagenicity - Carcinogenicity Amines->ImpactNode Increased Exposure Risk

Caption: Transformation of C.I. Disperse Red 116 and resulting toxicological concern.

Studies on other disperse dyes, such as Disperse Red 1 and Disperse Red 13, have shown that their degradation products can exhibit mutagenic potential.[10] Furthermore, some aromatic amines are regulated due to their known carcinogenicity.[11] This transformation pathway is the most significant long-term risk associated with the environmental release of C.I. Disperse Red 116.

Bioaccumulation Potential

Bioaccumulation is the net accumulation of a chemical by an aquatic organism from all exposure routes (water, food, sediment). For non-ionic organic compounds like disperse dyes, the potential for bioaccumulation is often estimated by the octanol-water partition coefficient (Log K_ow_). A high Log K_ow_ value indicates hydrophobicity and a preference for partitioning into fatty tissues. While specific data is absent for C.I. Disperse Red 116, disperse dyes as a class have moderate to high Log K_ow_ values, suggesting a potential for bioaccumulation.[7]

However, factors such as large molecular size can sometimes limit uptake across biological membranes. The actual bioaccumulation factor (BCF) would need to be determined experimentally to provide a definitive assessment.

Recommended Experimental Protocols for a Comprehensive Assessment

To address the current data gaps for C.I. Disperse Red 116, a suite of standardized ecotoxicity tests should be performed. The following OECD guidelines represent the gold standard for generating reliable and comparable data.

Protocol: Algal Growth Inhibition Test (Following OECD TG 201)
  • Objective: To determine the effects of the dye on the growth of freshwater microalgae, a primary producer.

  • Methodology:

    • Test Organism: Pseudokirchneriella subcapitata or other recommended algal species.

    • Test Substance Preparation: Due to low solubility, prepare a supersaturated solution, stir for 24h, filter, and use the aqueous filtrate (Water Accommodated Fraction - WAF) as the highest test concentration. A solvent carrier may be used if necessary, with appropriate controls.

    • Exposure: Inoculate flasks containing a range of dye concentrations and controls with exponentially growing algae.

    • Incubation: Incubate for 72 hours under continuous, uniform illumination and constant temperature (21-24°C).

    • Measurement: Measure algal biomass (e.g., cell count via flow cytometry or spectrophotometric absorbance) at 24, 48, and 72 hours.

    • Endpoint: Calculate the EC₅₀ for growth rate inhibition and yield.

Protocol: Daphnia sp. Acute Immobilisation Test (Following OECD TG 202)
  • Objective: To assess acute toxicity to a key freshwater invertebrate species.

  • Methodology:

    • Test Organism: Daphnia magna neonates (<24 hours old).

    • Exposure: Place daphnids in test chambers with a series of dye concentrations (prepared as WAF) and controls.

    • Duration: The test duration is 48 hours under controlled temperature (20±1°C) and photoperiod.

    • Observation: Record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.

    • Endpoint: Calculate the 48-hour EC₅₀.

Protocol: Fish Acute Toxicity Test (Following OECD TG 203)
  • Objective: To determine the short-term lethal concentration of the dye to a standard fish species.

  • Methodology:

    • Test Organism: Juvenile rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio).

    • System: A semi-static or flow-through system is recommended to maintain test concentrations, especially for substances with low solubility.

    • Exposure: Expose groups of fish to a range of dye concentrations and a control for 96 hours.

    • Observation: Record mortality at 24, 48, 72, and 96 hours.

    • Endpoint: Calculate the 96-hour LC₅₀.

Ecotox_Workflow cluster_prep Phase 1: Test Preparation cluster_testing Phase 2: Definitive Testing (OECD Guidelines) cluster_analysis Phase 3: Data Analysis & Risk Assessment Prep Substance Preparation (Water Accommodated Fraction) Range Range-Finding Tests (Determine concentration series) Prep->Range Algae Algae (OECD 201) 72h Growth Inhibition Range->Algae Daphnia Daphnia (OECD 202) 48h Immobilisation Range->Daphnia Fish Fish (OECD 203) 96h Acute Lethality Range->Fish EC50 Calculate EC50/LC50 (Dose-Response Modeling) Algae->EC50 Daphnia->EC50 Fish->EC50 PNEC Derive PNEC (Predicted No-Effect Conc.) EC50->PNEC Apply Assessment Factors

Caption: Standardized workflow for aquatic ecotoxicity assessment.

Conclusion and Recommendations

While C.I. Disperse Red 116 itself suffers from a significant lack of specific environmental data, its identity as a disperse azo dye places it in a class of compounds with well-documented environmental concerns. Based on a read-across approach, it is predicted to be persistent, have a potential for bioaccumulation, and, most critically, serve as a precursor to more hazardous aromatic amines via anaerobic degradation in sediments.

For a complete environmental risk assessment, the following research is imperative:

  • Analytical Characterization: Definitive identification of the aromatic amines formed from C.I. Disperse Red 116 under anaerobic conditions.

  • Standard Ecotoxicity Testing: Generation of a baseline aquatic toxicity dataset for the parent dye following OECD guidelines as outlined above.

  • Metabolite Toxicity: Assessment of the aquatic toxicity of the identified aromatic amine degradation products.

  • Sediment Toxicity: Chronic studies with benthic organisms (e.g., Chironomus riparius) are needed to assess the risk in the primary environmental sink for this compound.

  • Bioaccumulation Study: An experimental determination of the Bioaccumulation Factor (BCF) in fish (following OECD TG 305) is required to confirm or refute the bioaccumulation potential.

Without such data, any use of C.I. Disperse Red 116 should be accompanied by stringent wastewater treatment measures capable of high-efficiency removal of the parent dye to minimize its release and subsequent environmental transformation.

References

  • NICNAS. (2015). Anthraquinone-based dyes with limited data availability: Human health tier II assessment. Australian Government Department of Health. Available at: [Link].

  • Hunger, K. (Ed.). (2007). Toxicology and toxicological testing of colorants. In Industrial Dyes (pp. 589-623). Wiley-VCH.
  • de Oliveira, G. A. R., de Lapuente, J., Nogueira, R. F. P., & Umbuzeiro, G. A. (2016). Monitoring ecotoxicity of disperse red 1 dye during photo-Fenton degradation.
  • U.S. Environmental Protection Agency. C.I. Disperse Red 13 Env. Fate/Transport. CompTox Chemicals Dashboard. Available at: [Link].

  • Vacchi, F. I., et al. (2016). Occurrence and risk assessment of an azo dye – The case of Disperse Red 1. Chemosphere, 156, 99-105.
  • Saratale, R. G., Saratale, G. D., Chang, J. S., & Govindwar, S. P. (2017). Toxicity of Disperse Dyes and its Removal from Wastewater Using Various Adsorbents: A Review. Science Alert.
  • FibroChem LLC. (2015). Safety Data Sheet of a Red Disperse Dye. ResearchGate. Available at: [Link].

  • ResearchGate. Aquatic toxicity data for a commercial product containing Disperse Red 1. ResearchGate. Available at: [Link].

  • Fernandes, F. H., Bustos-Obregón, E., & de Oliveira, D. P. (2015). Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells. Reproductive Toxicology, 53, 75-81.
  • World Dye Variety. (2012). Reactive Red 116. World Dye Variety. Available at: [Link].

  • Berradi, M., et al. (2019).
  • Wikipedia. Disperse Red 11. Wikipedia. Available at: [Link].

  • Government of Canada. (2024). Screening assessment: Azo Disperse Dyes. Canada.ca. Available at: [Link].

  • Government of Canada. (2017). Screening Assessment Aromatic Azo and Benzidine-based Substance Grouping Certain Azo Disperse Dyes. Canada.ca. Available at: [Link].

  • ETAD. (2021). ETAD Position on the Presence of Unintentional Trace PCBs in Some Organic Pigments. ETAD. Available at: [Link].

  • ResearchGate. Decomposition pathways and reaction intermediate formation of the purified, hydrolyzed azo reactive dye C.I. Reactive Red 120 during ozonation. ResearchGate. Available at: [Link].

  • Kumar, A., & Kumar, A. (2012). Photocatalytic degradation of disperse azo dye coralene dark red 2B by CeFeO3. Scholars Research Library.
  • PubChem. Disperse red 1. National Center for Biotechnology Information. Available at: [Link].

  • ETAD. ETAD Information on the German Consumer Goods Ordinance. ETAD. Available at: [Link].

  • ETAD. (2021). ETAD Information Notice on false positives for paraphenylenediamine in polyester articles. ETAD. Available at: [Link].

  • McDonough, J. E., & Braungart, M. (2019). Colorants (Textile Dyestuffs and Pigments) Assessment Methodology. EPEA.
  • Itoh, K., Kitade, Y., & Yatome, C. (1996). A pathway for biodegradation of an anthraquinone dye, C.I. disperse red 15, by a yeast strain Pichia anomala. PubMed.
  • Shen, Z., Wang, W., Jia, J., Ye, J., Feng, R., & Wang, J. (2001). Degradation of dye solution by an activated carbon fiber electrode electrolysis system.
  • Pacific Northwest National Labor
  • World Dye Variety. (2012). Acid Red 116. World Dye Variety. Available at: [Link].

  • Freeman, H. S. (2002).
  • ResearchGate. The azo dye Disperse Red 13 and its oxidation and reduction products showed mutagenic potential. ResearchGate. Available at: [Link].

  • World Dye Variety. (2012). Disperse Red 15. World Dye Variety. Available at: [Link].

  • Zarei, M., et al. (2019). Removing Disperse red 60 and Reactive blue 19 dyes removal by using Alcea rosea root mucilage as a natural coagulant. Environmental Health Engineering and Management Journal, 6(3), 195-202.

Sources

Foundational

An In-depth Technical Guide to the Synthesis of Anthraquinone-Based Disperse Red Dyes

A Note on C.I. Disperse Red 116: It is important to note that the precise chemical structure of C.I.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note on C.I. Disperse Red 116: It is important to note that the precise chemical structure of C.I. Disperse Red 116 (CAS 12217-90-2) is not consistently and clearly defined in publicly accessible scientific literature and patent databases. Some sources describe it as a monoazo dye, while the user request specifies an anthraquinone-based structure. To provide a valuable and accurate technical guide within the user's specified chemical class, this document will detail the synthesis of a representative and structurally plausible anthraquinone-based red disperse dye. The chosen model compound is 1-amino-4-hydroxy-2-phenoxy-anthraquinone , a classic example of a red disperse dye derived from the anthraquinone core. The principles and synthetic methodologies described herein are fundamental to the synthesis of a wide range of red to blue anthraquinone dyes.

Introduction to Anthraquinone Disperse Dyes

Anthraquinone dyes are a significant class of synthetic colorants prized for their brilliant shades, high tinctorial strength, and excellent light and wash fastness.[1][2] Unlike azo dyes, which are characterized by the -N=N- chromophore, the coloration of anthraquinone dyes arises from the conjugated system of the 9,10-anthraquinone core, modified by the presence of electron-donating and electron-withdrawing substituents.[2] Red to blue hues are typically achieved by introducing amino and/or hydroxyl groups at the 1, 4, 5, and 8 positions of the anthraquinone skeleton.[2]

The synthesis of anthraquinone dyes is often more complex and costly than that of their azo counterparts, but their superior stability and brightness make them indispensable for high-performance applications, particularly for dyeing synthetic fibers like polyester.[3] This guide will provide a detailed exploration of the synthetic pathways leading to a representative red anthraquinone disperse dye, focusing on the underlying chemical principles and practical experimental protocols.

Core Synthetic Strategy: Building the Chromophore

The synthesis of 1-amino-4-hydroxy-2-phenoxy-anthraquinone proceeds through a multi-step pathway that involves the construction and sequential modification of the core anthraquinone structure. The general workflow can be visualized as follows:

Synthetic_Pathway Phthalic_Anhydride Phthalic Anhydride Friedel_Crafts Friedel-Crafts Acylation Phthalic_Anhydride->Friedel_Crafts Benzene Benzene Benzene->Friedel_Crafts Anthraquinone Anthraquinone Friedel_Crafts->Anthraquinone Dehydration Sulfonation Sulfonation Anthraquinone->Sulfonation Hydroxylation 1_4_Dihydroxyanthraquinone 1,4-Dihydroxyanthraquinone (Quinizarin) Sulfonation->1_4_Dihydroxyanthraquinone Hydroxylation Amination Reductive Amination 1_4_Dihydroxyanthraquinone->Amination Leuco_1_4_Diamino Leuco-1,4-diaminoanthraquinone Amination->Leuco_1_4_Diamino Oxidation Oxidation Leuco_1_4_Diamino->Oxidation 1_4_Diaminoanthraquinone 1,4-Diaminoanthraquinone Oxidation->1_4_Diaminoanthraquinone Selective_Hydrolysis Selective Hydrolysis & Diazotization 1_4_Diaminoanthraquinone->Selective_Hydrolysis 1_Amino_4_Hydroxyanthraquinone 1-Amino-4-hydroxyanthraquinone Selective_Hydrolysis->1_Amino_4_Hydroxyanthraquinone Halogenation Halogenation 1_Amino_4_Hydroxyanthraquinone->Halogenation 1_Amino_2_Bromo_4_Hydroxy 1-Amino-2-bromo-4-hydroxyanthraquinone Halogenation->1_Amino_2_Bromo_4_Hydroxy Phenoxylation Phenoxylation 1_Amino_2_Bromo_4_Hydroxy->Phenoxylation Final_Product 1-Amino-4-hydroxy-2-phenoxy-anthraquinone (Disperse Red Analogue) Phenoxylation->Final_Product

Caption: Overall synthetic workflow for the representative red anthraquinone disperse dye.

Part 1: Synthesis of Key Intermediates

The successful synthesis of the target dye hinges on the preparation of high-purity intermediates. This section details the synthesis of 1,4-diaminoanthraquinone, a crucial precursor for a wide range of anthraquinone dyes.[4][5]

Synthesis of 1,4-Diaminoanthraquinone from 1,4-Dihydroxyanthraquinone (Quinizarin)

A common route to 1,4-diaminoanthraquinone involves the amination of 1,4-dihydroxyanthraquinone (quinizarin).[5] This process typically proceeds via the formation of the leuco-1,4-diaminoanthraquinone, which is subsequently oxidized.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, a suspension of 1,4-dihydroxyanthraquinone (quinizarin) is prepared in an aqueous solution of sodium dithionite.

  • Amination: Ammonia is introduced into the reaction mixture. The reaction is carried out under pressure and at an elevated temperature. The quinizarin is reduced to its leuco form, which then reacts with ammonia to replace the hydroxyl groups with amino groups, forming 1,4-diamino-2,3-dihydroanthraquinone (leuco-1,4-diaminoanthraquinone).

  • Oxidation: The resulting leuco-1,4-diaminoanthraquinone is then oxidized back to the anthraquinone structure. This can be achieved by bubbling air through the reaction mixture or by using a chemical oxidizing agent.

  • Isolation and Purification: The precipitated 1,4-diaminoanthraquinone is isolated by filtration, washed with water to remove residual salts, and dried. The product is a dark purple crystalline solid.[4]

Synthesis of 1-Amino-4-hydroxyanthraquinone

The conversion of 1,4-diaminoanthraquinone to 1-amino-4-hydroxyanthraquinone is a critical step in creating red-shifted dyes. This transformation can be achieved through selective hydrolysis, often involving a diazotization-hydrolysis sequence.

Experimental Protocol:

  • Diazotization: 1,4-diaminoanthraquinone is treated with a source of nitrous acid (e.g., sodium nitrite in sulfuric acid) at low temperatures to form a mono-diazonium salt. The second amino group is protected from diazotization by the reaction conditions.

  • Hydrolysis: The diazonium salt is then hydrolyzed by heating the reaction mixture. The diazonium group is replaced by a hydroxyl group.

  • Isolation: The product, 1-amino-4-hydroxyanthraquinone, is precipitated, filtered, washed, and dried.

Part 2: Final Synthesis of the Representative Red Disperse Dye

With the key intermediates in hand, the final steps involve the introduction of substituents that fine-tune the color to the desired red shade.

Bromination of 1-Amino-4-hydroxyanthraquinone

To enable the introduction of the phenoxy group, the 2-position of the 1-amino-4-hydroxyanthraquinone is activated through bromination.

Experimental Protocol:

  • Reaction Setup: 1-Amino-4-hydroxyanthraquinone is dissolved in a suitable solvent, such as glacial acetic acid.

  • Bromination: A solution of bromine in acetic acid is added dropwise to the reaction mixture. The reaction is typically carried out at a controlled temperature.

  • Work-up: After the reaction is complete, the mixture is poured into water to precipitate the brominated product.

  • Purification: The crude 1-amino-2-bromo-4-hydroxyanthraquinone is collected by filtration, washed thoroughly with water, and dried.

Phenoxylation to Yield 1-Amino-4-hydroxy-2-phenoxy-anthraquinone

The final step is a nucleophilic aromatic substitution reaction where the bromine atom is displaced by a phenoxy group. This type of reaction, where an aryl halide is coupled with an alcohol or phenol, is a variation of the Williamson ether synthesis and is a common strategy in dye chemistry.[6][7]

Phenoxylation_Workflow Start Start: 1-Amino-2-bromo-4-hydroxyanthraquinone & Phenol Solvent Add high-boiling inert solvent (e.g., DMSO, nitrobenzene) Start->Solvent Base Add base (e.g., K2CO3, NaOH) to form potassium phenoxide Solvent->Base Reaction Heat mixture to 90-150°C for 6-10 hours Base->Reaction Monitoring Monitor reaction progress (e.g., by TLC) Reaction->Monitoring Cooling Cool the reaction mixture Monitoring->Cooling Precipitation Precipitate product (e.g., by adding to water) Cooling->Precipitation Filtration Filter the crude product Precipitation->Filtration Washing Wash with water until neutral Filtration->Washing Drying Dry the final product Washing->Drying End End: 1-Amino-4-hydroxy-2-phenoxy-anthraquinone Drying->End

Caption: Experimental workflow for the phenoxylation step.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a condenser, 1-amino-2-bromo-4-hydroxyanthraquinone, phenol, and a base (such as potassium carbonate or sodium hydroxide) are suspended in a high-boiling inert solvent (e.g., dimethyl sulfoxide (DMSO) or nitrobenzene).[6][7]

  • Reaction: The mixture is heated to a temperature typically in the range of 90-150°C for several hours (6-10 hours).[6][7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, the mixture is cooled, and the product is precipitated by pouring the reaction mass into a large volume of water.

  • Purification: The crude product is collected by filtration, washed extensively with water to remove the solvent and inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.

Quantitative Data Summary

Intermediate/ProductMolecular FormulaMolar Mass ( g/mol )Typical Yield (%)Melting Point (°C)
1,4-DiaminoanthraquinoneC₁₄H₁₀N₂O₂238.24>90268-270
1-Amino-4-hydroxyanthraquinoneC₁₄H₉NO₃239.2385-95207-208
1-Amino-2-bromo-4-hydroxyanthraquinoneC₁₄H₈BrNO₃318.13>90225-227
1-Amino-4-hydroxy-2-phenoxy-anthraquinoneC₂₀H₁₃NO₄343.3280-90>250

Conclusion

The synthesis of anthraquinone-based disperse red dyes is a well-established yet intricate field of industrial chemistry. The pathway detailed in this guide, leading to a representative 1-amino-4-hydroxy-2-phenoxy-anthraquinone, illustrates the core chemical transformations required: the construction of the anthraquinone skeleton, the introduction of key auxochromes (amino and hydroxyl groups), and the subsequent fine-tuning of the chromophore through substitution to achieve the desired red color. The principles of nucleophilic aromatic substitution, diazotization, and oxidation/reduction are central to these synthetic efforts. While the precise identity of C.I. Disperse Red 116 remains ambiguous in public literature, the methodologies presented here provide a robust framework for the synthesis of high-performance red disperse dyes based on the versatile anthraquinone core.

References

  • Red anthraquinone dispersion dye. CN1260303C.
  • Red anthraquinone dispersion dye. CN1597788A.
  • Anthraquinone dye | Synthesis, Applications, Properties. Britannica. [Link]

  • Expert Insights: The Role of 1,4-Diaminoanthraquinone in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Anthraquinone dyes. Wikipedia. [Link]

  • Method for preparing 1,4-diaminoanthraquinones and intermedi
  • Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. ACS Omega. [Link]

  • Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. Scirp.org. [Link]

  • Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. Chemistry of Heterocyclic Compounds. [Link]

  • Production of 1,4-diaminoanthraquinone. US3433811A.
  • Disperse red 1. PubChem. [Link]

  • Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. Beilstein Journal of Organic Chemistry. [Link]

  • Disperse Red 1. World dye variety. [Link]

  • Disperse Red 11. NIST WebBook. [Link]

  • Disperse Red 167:1. World dye variety. [Link]

  • Disperse Blue 60. PubChem. [Link]

  • Disperse Blue 60. Chemsrc. [Link]

  • CI Disperse Blue 55. CAS Common Chemistry. [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Spectroscopic Characterization of C.I. Disperse Red 116 in Aqueous Solution

Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization of the monoazo dye, C.I. Disperse Red 116, within an aqueous medium.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the monoazo dye, C.I. Disperse Red 116, within an aqueous medium. Tailored for researchers and professionals in analytical chemistry and drug development, this document moves beyond rote protocols to elucidate the underlying scientific principles and rationale behind the experimental design. We will navigate the inherent challenges of analyzing sparingly soluble disperse dyes in water, focusing on robust methodologies for UV-Visible, Fluorescence, and Fourier-Transform Infrared (FTIR) spectroscopy. The core of this guide is built on ensuring self-validating protocols, interpreting spectral data in the context of molecular behavior—such as aggregation and solvatochromism—and grounding all claims in authoritative scientific literature.

Introduction: The Challenge of Disperse Dyes in Aqueous Media

C.I. Disperse Red 116 is a synthetic organic colorant belonging to the monoazo class of dyes, characterized by the presence of the -N=N- functional group which acts as the primary chromophore.[1] While extensively used for dyeing hydrophobic synthetic fibers like polyester, its characterization in aqueous solutions presents significant challenges.[1][2] Disperse dyes, by design, are non-ionic and have very low water solubility.[2][3][4] This necessitates their application as a fine dispersion, often stabilized by dispersing agents.[3][5][6]

Understanding the spectroscopic behavior of Disperse Red 116 in water is crucial for environmental monitoring, toxicological studies, and quality control in manufacturing processes.[7] However, the tendency of these dye molecules to self-associate and form aggregates in aqueous environments can lead to significant deviations from ideal spectroscopic behavior, complicating both qualitative and quantitative analysis.[8][9] This guide provides the expertise to navigate these complexities, ensuring accurate and reproducible characterization.

Foundational Spectroscopic Principles

A robust analysis is built upon a solid theoretical foundation. The three techniques discussed—UV-Vis, Fluorescence, and FTIR—provide complementary information about the dye's electronic and vibrational states.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For an azo dye like Disperse Red 116, the absorption spectrum is typically characterized by two main bands:

  • An intense band in the UV region, corresponding to high-energy π → π* transitions within the aromatic systems.

  • A strong band in the visible region, which is responsible for the dye's color. This band arises from a lower-energy n → π* transition involving the lone pair of electrons on the nitrogen atoms of the azo group.[10]

The primary quantitative tool in UV-Vis spectroscopy is the Beer-Lambert Law , which posits a linear relationship between absorbance (A), molar absorptivity (ε), path length (l), and concentration (c):

A = εlc

Expertise in Practice: While foundational, assuming the universal linearity of the Beer-Lambert law is a common pitfall.[11] For disperse dyes, intermolecular interactions and aggregation at higher concentrations cause deviations from this law.[11][12][13] A key aspect of a self-validating protocol is to always generate a calibration curve and define the linear dynamic range for your specific experimental conditions. Curvature in the plot at higher concentrations is a diagnostic indicator of aggregation.[12][14]

Fluorescence Spectroscopy

While many azo compounds are non-fluorescent due to efficient non-radiative decay pathways, some, particularly those with rigid structures, can exhibit fluorescence.[15][16] Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique is often orders of magnitude more sensitive than absorption spectroscopy. Key parameters include:

  • Excitation and Emission Spectra: The excitation spectrum ideally mirrors the absorption spectrum, while the emission spectrum is red-shifted to a longer wavelength.

  • Stokes Shift: This is the energy difference (or wavelength difference) between the maximum of the absorption/excitation peak and the maximum of the emission peak. A large Stokes shift is often desirable in practical applications to minimize self-absorption.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[17] For C.I. Disperse Red 116, FTIR is used to confirm the presence of key structural motifs.[18]

Experimental Design & Protocols

Methodological rigor is paramount. The following protocols are designed to be self-validating and account for the unique properties of a disperse dye.

Core Challenge: Sample Preparation in an Aqueous Medium

The low aqueous solubility of Disperse Red 116 is the primary experimental hurdle. Simply adding the dye to water will not result in a true molecular solution, but rather a heterogeneous suspension.

Step-by-Step Protocol for Preparation of a Stable Aqueous Dispersion:

  • Selection of a Dispersing Agent: The choice is critical. Anionic dispersants like lignin sulfonates are commonly used.[5][6] For laboratory analysis, a well-characterized surfactant like Sodium Dodecyl Sulfate (SDS) or a commercial dispersant can be effective.[19] Causality: The dispersing agent surrounds the fine dye particles, preventing them from aggregating and precipitating through electrostatic and steric repulsion.[5][6]

  • Preparation of Stock Dispersion:

    • Accurately weigh a small amount (e.g., 10 mg) of C.I. Disperse Red 116 powder.

    • Separately, prepare a solution of the chosen dispersing agent (e.g., 0.5% w/v in deionized water).

    • Create a paste by adding a few drops of the dispersant solution to the dye powder and triturating with a glass rod.

    • Gradually add more dispersant solution while sonicating the mixture in an ultrasonic bath for 15-20 minutes. This breaks down larger agglomerates into a fine, stable dispersion.[3]

    • Quantitatively transfer the dispersion to a volumetric flask (e.g., 100 mL) and dilute to the mark with the dispersant solution. This is your stock dispersion.

  • Preparation of Working Standards:

    • Prepare a series of dilutions from the stock dispersion using the same dispersant solution as the diluent. This is crucial to maintain a consistent matrix and prevent the dye from precipitating upon dilution.

G cluster_work Working Standard Preparation dilute 6. Perform Serial Dilutions end end dilute->end Ready for Analysis weigh weigh paste paste weigh->paste sonicate sonicate paste->sonicate prepare_disp prepare_disp prepare_disp->paste transfer transfer sonicate->transfer transfer->dilute

Caption: Figure 1: Workflow for preparing stable aqueous dispersions.

Protocol: UV-Vis Spectroscopic Analysis
  • Instrument Setup: Use a calibrated dual-beam UV-Vis spectrophotometer.

  • Blanking: Use the dispersant solution (without the dye) as the blank reference. This is critical to subtract any background absorbance from the dispersant itself.

  • Spectrum Acquisition: Scan the highest concentration standard from 800 nm to 200 nm to identify the wavelength of maximum absorbance (λmax). For azo dyes, this is typically in the 400-550 nm range.[20]

  • Calibration Curve: Measure the absorbance of each prepared standard at the determined λmax.

  • Data Analysis: Plot absorbance versus concentration. Perform a linear regression to determine the coefficient of determination (R²). An R² value > 0.995 is typically considered to indicate good linearity.

  • Trustworthiness Check: The linearity of this plot over a defined concentration range validates that the system adheres to the Beer-Lambert law under these conditions.[12] Any significant deviation suggests aggregation or other instrumental/chemical issues.[11][21]

Protocol: Fluorescence Spectroscopy
  • Instrument Setup: Use a calibrated spectrofluorometer.

  • Excitation Wavelength: Set the excitation wavelength to the λmax determined from the UV-Vis analysis.

  • Emission Scan: Scan the emission spectrum starting from ~20 nm above the excitation wavelength to ~800 nm.

  • Identify Emission Maximum: Determine the wavelength of maximum fluorescence emission (λem).

  • Excitation Scan: Set the emission monochromator to the determined λem and scan the excitation wavelengths. Causality: A valid fluorescence signal is confirmed if the resulting excitation spectrum closely matches the absorption spectrum obtained from the UV-Vis spectrophotometer. This is a crucial self-validation step.

  • Quantitative Analysis: If the dye is sufficiently fluorescent, a calibration curve can be constructed by plotting fluorescence intensity versus concentration.

Protocol: FTIR Spectroscopy
  • Sample Preparation: This is best performed on the solid dye or a concentrated dispersion. To obtain a spectrum from the aqueous dispersion, one can use an Attenuated Total Reflectance (ATR) accessory.

  • ATR-FTIR Method:

    • Acquire a background spectrum of the clean, dry ATR crystal.

    • Apply a drop of the most concentrated dye dispersion onto the ATR crystal and allow the water to evaporate, leaving a thin film of the dye and dispersant.

    • Acquire the sample spectrum.

    • Acquire a spectrum of the dried dispersant alone.

  • Data Analysis: Subtract the dispersant spectrum from the sample spectrum to isolate the spectral features of the dye. Identify characteristic peaks.

Data Analysis & Interpretation

UV-Vis Spectral Data

The primary data from the UV-Vis analysis are the λmax and the calibration curve.

ParameterTypical Expected Value/RangeSignificance
λmax (π → π)250 - 350 nmCorresponds to electronic transitions in the aromatic rings.
λmax (n → π)400 - 550 nmResponsible for the red color; involves the azo chromophore.
Beer's Law Plot Linear (R² > 0.995)Confirms monomeric behavior in the tested range.[12]
Deviation from Linearity Negative deviation at high conc.Indicates molecular aggregation or instrumental limitations.[11][14]
Table 1: Key UV-Vis Data and Their Interpretation.

// Axes node [shape=plaintext]; origin [label="", pos="0,0!"]; x_axis [label="Concentration", pos="4,0!"]; y_axis [label="Absorbance", pos="-1,3.5!"]; origin -> x_axis [arrowhead=vee]; origin -> y_axis [arrowhead=vee]; }

Caption: Figure 2: Ideal vs. real absorbance behavior for disperse dyes.

Solvatochromism: A Deeper Insight

Solvatochromism is the change in the absorption or emission spectrum of a dye when the polarity of the solvent is changed.[22][23] While this guide focuses on water, comparing the λmax in water to that in a non-polar solvent (e.g., hexane, requiring a different sample prep) provides valuable information.

  • Positive Solvatochromism (Bathochromic/Red Shift): The λmax shifts to a longer wavelength as solvent polarity increases. This occurs when the excited state is more polar than the ground state and is thus stabilized more by a polar solvent.[24]

  • Negative Solvatochromism (Hypsochromic/Blue Shift): The λmax shifts to a shorter wavelength as solvent polarity increases. This happens when the ground state is more polar than the excited state.

Understanding this behavior is key to predicting how the dye will interact with different environments.

Interpreting the FTIR Spectrum

The FTIR spectrum provides a molecular fingerprint. For a monoazo dye like C.I. Disperse Red 116, key vibrational bands confirm its identity.

Wavenumber (cm⁻¹)Vibration TypeSignificance
3400 - 3200O-H stretch (if hydroxyl present)Confirms presence of hydroxyl groups.[18][25]
3100 - 3000Aromatic C-H stretchIndicates the presence of benzene rings.
~1600 & ~1480Aromatic C=C ring stretchConfirms the aromatic backbone.[17]
1550 - 1520Azo group (-N=N-) stretchKey identifier for the azo chromophore.[17]
1530 - 1500 & 1350-1300Nitro group (-NO₂) stretchConfirms presence of nitro substituents.
~1270Aromatic C-N stretchEvidence of the bond between the azo group and the aromatic ring.[17]
Table 2: Characteristic FTIR Absorption Bands for a Nitro-Substituted Azo Dye.

Conclusion

The spectroscopic characterization of C.I. Disperse Red 116 in an aqueous solution is a non-trivial task that demands more than simple adherence to a protocol. It requires a fundamental understanding of the dye's physicochemical properties, particularly its low solubility and tendency to aggregate. By employing stable dispersion techniques, rigorously validating the Beer-Lambert law, and using complementary spectroscopic methods like fluorescence and FTIR, a complete and accurate profile of the dye can be established. This guide provides the framework and the underlying scientific rationale to empower researchers to generate high-quality, reliable data for this challenging class of compounds.

References

  • Indian Academy of Sciences. (n.d.). Absorption and fluorescence spectra of disperse red 19-An azo dye. Retrieved from [Link]

  • Journal of the Chemical Society of Pakistan. (2000). Effect of Dispersing Agents and Substitution on the Dyeing and Spectroscopic Properties. Retrieved from [Link]

  • Gholivand, M. B., et al. (2023). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Scientific Reports. Retrieved from [Link]

  • World dye variety. (2012, October 16). Solvent Red 116. Retrieved from [Link]

  • MDPI. (2020, March 17). Spectroscopic Behaviour of Two Novel Azobenzene Fluorescent Dyes and Their Polymeric Blends. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Disperse Dyes Using the ACQUITY Arc System with PDA and Mass Detection, and Empower Software. Retrieved from [Link]

  • Knowledge. (2024, March 14). The DISPERSION of disperse dyes. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence spectra of the azo molecules (A1–A4). Retrieved from [Link]

  • World dye variety. (2012, June 1). Acid Red 116. Retrieved from [Link]

  • Taylor & Francis Online. (2023, January 29). Binding elucidation of azo dyes with human serum albumin via spectroscopic approaches and molecular docking techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Beer–Lambert law. Retrieved from [Link]

  • ACS Publications. (n.d.). Pyrylazo Dye: A Novel Azo Dye Structure with Photoinduced Proton Release and Highlighted Photophysical Properties in Biological Media. Retrieved from [Link]

  • PMC. (n.d.). Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions. Retrieved from [Link]

  • SciELO. (2012, July 12). Spectrophotometric evaluation of the behavior of disperse red 1 dye in aqueous media and its interaction with calf thymus ds-DNA. Retrieved from [Link]

  • Textile Mirror. (2010, February 23). Aggregation of dyes. Retrieved from [Link]

  • Sinoever International Co.,Ltd. (2018, October 18). Dyeing properties of disperse dyes - dispersion stability. Retrieved from [Link]

  • MDPI. (2021, May 24). Probing Solvation Effects in Binary Solvent Mixtures with the Use of Solvatochromic Dyes. Retrieved from [Link]

  • SciSpace. (n.d.). Investigation of the chemical composition of red pigments and binding media. Retrieved from [Link]

  • PubMed. (2015, January 29). Using SPE-LC-ESI-MS/MS Analysis to Assess Disperse Dyes in Environmental Water Samples. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, March 16). 1.2: Beer's Law. Retrieved from [Link]

  • PubChem. (n.d.). Disperse red 1. Retrieved from [Link]

  • ResearchGate. (2014, August 3). Why is Beer Lambert's law not obeyed for high and low concentrated solutions?. Retrieved from [Link]

  • Oxford Academic. (2015, September 15). Using SPE-LC-ESI-MS/MS Analysis to Assess Disperse Dyes in Environmental Water Samples. Retrieved from [Link]

  • YouTube. (2016, February 7). Deviations from Beer's Law. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, March 18). Lambert Beer's law deviations. Retrieved from [Link]

  • U.S. Department of Justice. (2016, February 29). Development of an Analytical System for the Forensic Comparison and Identification of Fiber Dyes on Casework-Sized Fibers. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Spectrophotometric evaluation of the behavior of disperse red 1 dye in aqueous media and its interaction with calf thymus ds-DNA. Retrieved from [Link]

  • PubMed. (2011, December 15). FT-IR, UV-vis, 1H and 13C NMR spectra and the equilibrium structure of organic dye molecule disperse red 1 acrylate: a combined experimental and theoretical analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Chapter 7: Solvatochromism. In Chromic Phenomena: Technological Applications of Colour Chemistry. Retrieved from [Link]

  • wwjmrd.com. (n.d.). FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. Retrieved from [Link]

  • PMC. (n.d.). Solvatochromism as a new tool to distinguish structurally similar compounds. Retrieved from [Link]

  • Bulgarian Chemical Communications. (n.d.). Non-destructive FT-IR analysis of mono azo dyes. Retrieved from [Link]

  • Spectroscopy Online. (2026, March 24). Characterizing Colored Fibers by FT-IR and Raman Spectroscopy. Retrieved from [Link]

  • MDPI. (2022, January 24). Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

protocol for dyeing polyester fibers with C.I. Disperse Red 116

Application Note: High-Temperature High-Pressure (HTHP) Dyeing of Polyester Fibers with C.I. Disperse Red 116 Mechanistic Principles & Chemical Causality Polyester (polyethylene terephthalate, PET) is a highly crystallin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Temperature High-Pressure (HTHP) Dyeing of Polyester Fibers with C.I. Disperse Red 116

Mechanistic Principles & Chemical Causality

Polyester (polyethylene terephthalate, PET) is a highly crystalline, hydrophobic polymer that lacks the ionic sites necessary for conventional water-soluble dyes to bind. Consequently, coloration requires disperse dyes—non-ionic, sparingly water-soluble organic compounds that are applied from an aqueous dispersion[1].

C.I. Disperse Red 116 is an anthraquinone-based disperse dye renowned for its vibrant red hue and robust light fastness. However, its specific molecular architecture presents unique challenges that dictate the parameters of this protocol:

  • Metal Chelation Sensitivity: Unlike many azo dyes, anthraquinone derivatives like C.I. Disperse Red 116 are highly susceptible to chelation with trace transition metal ions (e.g., Fe2+ , Cu2+ ) present in process water[2]. This complexation alters the electronic structure of the chromophore, causing severe shade dulling—often shifting the intended vibrant red to a muddy bluish tone[2]. The mandatory inclusion of a sequestering agent (e.g., EDTA) in the dyebath is a critical experiential safeguard to prevent this degradation[2].

  • Thermal Dynamics & Free Volume: At room temperature, the dense microstructure of PET prevents dye diffusion. By elevating the dyebath temperature to 130°C—well above the glass transition temperature ( Tg​ ) of PET (~70–80°C)—thermal energy induces segmental mobility within the polymer's amorphous regions[3]. This creates transient "free volume" micro-pores into which the monomolecular dye can diffuse[3].

  • Micellar Solubilization: Because disperse dyes have extremely low aqueous solubility, dispersing agents (e.g., naphthalene sulfonates) are required to form micelles around solid dye particles[4]. This prevents agglomeration and facilitates a controlled, equilibrium release of monomolecular dye into the aqueous phase for fiber adsorption[1][4].

Mechanism A Solid Dye Aggregates B Micellar Solubilization A->B Dispersant + Heat C Monomolecular Dye in Solution B->C Equilibrium Release D Fiber Surface Adsorption C->D Exhaustion Gradient E Diffusion into PET Free Volume D->E T > Tg (130°C)

Fig 1: Physical chemistry workflow of disperse dye solubilization and fiber diffusion.

Quantitative Process Parameters

To ensure a self-validating and reproducible dyeing system, the quantitative parameters for the dyebath and the subsequent reduction clearing phase must be strictly controlled.

Table 1: HTHP Dyebath and Reduction Clearing Formulation

Parameter / ReagentConcentration / ValueMechanistic Purpose
C.I. Disperse Red 116 1.0% – 4.0% o.w.f.*Primary anthraquinone colorant.
Liquor Ratio (L:R) 1:10 to 1:15Ensures adequate mechanical agitation and dye solubility[3].
Dispersing Agent 1.0 – 2.0 g/LPrevents dye aggregation at high temperatures[3][4].
EDTA (Sequestering Agent) 0.5 – 1.0 g/LPrevents Fe2+ / Cu2+ chelation and subsequent shade dulling[2].
Acetic Acid / Sodium Acetate Adjust to pH 4.5 – 5.5Prevents alkaline hydrolysis of the dye chromophore[3].
Dyeing Temperature 130°CExceeds PET Tg​ to maximize polymer chain swelling[3].
Sodium Hydrosulfite 2.0 g/L (or 5% o.w.f.)Strong reducing agent to cleave unfixed surface dye[5].
Sodium Hydroxide (NaOH) 2.0 g/LProvides the alkaline medium required for reduction[5].

*o.w.f. = on weight of fabric.

Step-by-Step HTHP Dyeing Protocol

Phase 1: Dyebath Preparation & Dispersion

  • Pasting: Weigh the required amount of C.I. Disperse Red 116. Do not add dry powder directly to the dyebath. Instead, make a smooth paste using a small amount of warm water (40–50°C) and a fraction of the dispersing agent[3][6]. Causality: Direct addition of dry dye to hot water causes irreversible agglomeration, leading to concentrated dye spots on the finished fabric.

  • Bath Setup: Fill the HTHP dyeing vessel with distilled or soft water to achieve the desired liquor ratio. Add the remaining dispersing agent and the EDTA sequestering agent.

  • pH Control: Add acetic acid to adjust the dyebath pH strictly to 4.5–5.5[3]. Causality: Disperse dyes are prone to alkaline hydrolysis at elevated temperatures. A pH above 6.0 will destroy the anthraquinone chromophore, drastically reducing color yield.

  • Integration: Stir the dye dispersion into the main dyebath and introduce the pre-wetted PET fabric.

Phase 2: Thermal Gradient & Exhaustion 5. Initial Heating: Seal the HTHP vessel. Begin heating from 50°C to 130°C at a strictly controlled ramp rate of 1.0 to 2.0°C/minute[3][6]. Causality: As the temperature surpasses 80°C, the PET fibers swell and dye exhaustion occurs exponentially. A faster heating rate causes the dye to strike the fiber too rapidly, resulting in unlevel (patchy) dyeing. 6. Fixation: Hold the temperature isothermally at 130°C for 45 to 60 minutes[3]. This provides the necessary time for the monomolecular dye to fully diffuse from the surface into the core of the PET fibers.

Phase 3: Controlled Cooling 7. Cool-Down: Cool the dyebath to 70°C at a rate not exceeding 2.0 to 3.0°C/minute[3]. Causality: Rapid cooling thermally shocks the thermoplastic PET fibers, locking in permanent creases and causing unexhausted dye and extracted polymer oligomers to precipitate unevenly onto the fabric surface. 8. Drain: Drain the exhausted dyebath.

TempProfile T1 Phase 1: Setup 40-50°C pH 4.5 T2 Phase 2: Heating Ramp 1-2°C/min T1->T2 T3 Phase 3: Fixation Hold 130°C 45 min T2->T3 T4 Phase 4: Cooling Ramp 2-3°C/min T3->T4 T5 Phase 5: Clearing 70-80°C 20 min T4->T5

Fig 2: Thermal gradient and process phases for HTHP polyester dyeing.

Post-Dyeing: The Reduction Clearing Workflow

The Causality of Clearing: Because disperse dyes have low aqueous solubility, residual dye particles and extracted PET oligomers inevitably agglomerate and deposit on the fiber surface during the cooling phase[7]. If left untreated, these surface deposits severely compromise the rub and wash fastness of the textile[5][7].

Reduction clearing is a self-validating step that ensures only the dye permanently fixed inside the fiber remains. It utilizes a strong reducing agent (Sodium Hydrosulfite, Na2​S2​O4​ ) in a highly alkaline medium (NaOH)[5]. This chemical combination cleaves the chromophores of the unfixed Disperse Red 116 on the surface, rendering it colorless and water-soluble[5]. Crucially, the hydrophobic PET matrix protects the dye molecules trapped deeply inside the fiber from this hydrophilic chemical attack, preserving the internal color yield[5][7].

Reduction Clearing Protocol:

  • Prepare a fresh bath at a 1:10 liquor ratio containing 2.0 g/L Sodium Hydrosulfite and 2.0 g/L Sodium Hydroxide[5].

  • Introduce the dyed fabric and heat the bath to 70–80°C[5].

  • Treat the fabric under continuous agitation for 15 to 20 minutes[3][5].

  • Drain the alkaline reduction bath.

  • Neutralization & Rinsing: Rinse the fabric thoroughly with hot water (70°C) for 10 minutes, followed by a cold water rinse[3][5]. If the fabric retains residual alkalinity, neutralize it with a dilute acetic acid solution (pH 5.5) before a final cold rinse[3].

  • Extract excess water and air-dry or oven-dry the fabric[3].

Sources

Application

Advanced Photocatalytic Degradation Protocols for C.I. Disperse Red 116 in Industrial Wastewater

Application Note & Standard Operating Procedure Target Audience: Environmental Scientists, Chemical Engineers, and Materials Researchers Executive Summary & Rationale C.I. Disperse Red 116 (CAS No.: 12217-90-2) is a synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Standard Operating Procedure Target Audience: Environmental Scientists, Chemical Engineers, and Materials Researchers

Executive Summary & Rationale

C.I. Disperse Red 116 (CAS No.: 12217-90-2) is a synthetically produced organic colorant belonging to the anthraquinone class of disperse dyes, predominantly utilized in the coloration of hydrophobic synthetic fibers such as polyester[1]. Due to their robust, complex aromatic structures designed to resist photolytic and chemical fading, anthraquinone dyes are highly recalcitrant to conventional biological wastewater treatment methods[1].

To address this environmental challenge, Advanced Oxidation Processes (AOPs) —specifically heterogeneous photocatalysis utilizing semiconductor nanomaterials like Titanium Dioxide (TiO₂) or Zinc Oxide (ZnO)—have emerged as highly efficient remediation strategies. This application note details the mechanistic principles, optimized parameters, and a self-validating experimental protocol for the complete photocatalytic mineralization of C.I. Disperse Red 116.

Mechanistic Principles (The "Why")

The efficacy of heterogeneous photocatalysis relies on the generation of highly reactive, non-selective oxidants. When a semiconductor photocatalyst (e.g., TiO₂ anatase phase) is irradiated with photons possessing energy equal to or greater than its bandgap ( Eg​≈3.2 eV for TiO₂), electrons ( e− ) are excited from the valence band to the conduction band, leaving behind positively charged holes ( h+ )[2].

  • Charge Separation: The generated e−/h+ pairs migrate to the catalyst surface.

  • ROS Generation:

    • The valence band holes ( h+ ) oxidize adsorbed H2​O or OH− ions to form highly reactive hydroxyl radicals (•OH) [3].

    • The conduction band electrons ( e− ) reduce dissolved oxygen ( O2​ ) to form superoxide radical anions (•O₂⁻) [3].

  • Chromophoric Cleavage: These Reactive Oxygen Species (ROS) non-selectively attack the anthraquinone core of C.I. Disperse Red 116, leading to rapid decolorization, structural fragmentation, and eventual mineralization into CO2​ , H2​O , and inorganic mineral acids[1].

Mechanism Photon UV/Solar Light (hν ≥ Eg) Catalyst Photocatalyst (TiO2 / ZnO) Photon->Catalyst Excitation Hole Valence Band Hole (h+) Catalyst->Hole Charge Separation Electron Conduction Band Electron (e-) Catalyst->Electron Charge Separation OH_rad Hydroxyl Radical (•OH) Hole->OH_rad H2O/OH- Oxidation Dye C.I. Disperse Red 116 Hole->Dye Direct Oxidation O2_rad Superoxide Radical (•O2-) Electron->O2_rad O2 Reduction OH_rad->Dye Oxidative Attack O2_rad->Dye Oxidative Attack Degradation Mineralization (CO2, H2O) Dye->Degradation Cleavage

Fig 1. Mechanistic pathway of heterogeneous photocatalytic degradation of C.I. Disperse Red 116.

Critical Parameters & Optimization

Experimental design must account for variables that influence photon absorption and mass transfer. Based on authoritative studies on structurally related disperse dyes (e.g., Disperse Red 73 and Disperse Red 54), the following parameters are critical for optimizing degradation efficiency[4][5].

ParameterInvestigated RangeOptimal ConditionMechanistic Causality
Catalyst Dosage (TiO₂) 0.5 – 3.0 g/L1.0 – 2.0 g/L Increases active surface sites. However, dosages >2.0 g/L induce particle agglomeration and photon scattering, reducing light penetration into the slurry[4].
Initial Dye Concentration 10 – 100 mg/L30 – 50 mg/L High concentrations cause an "inner filter effect," where dye molecules absorb incident UV photons instead of the catalyst, starving the reaction of ROS[4][5].
Solution pH 2.0 – 11.04.0 – 6.0 Modulates the surface charge of the catalyst (TiO₂ point of zero charge ≈ 6.2). Acidic conditions favor electrostatic attraction between the catalyst and specific dye functional groups[4].
Aeration Rate 0 – 5 L/min2.0 L/min Dissolved oxygen acts as the primary electron acceptor, preventing e−/h+ recombination and generating superoxide radicals (•O₂⁻)[3].

Self-Validating Experimental Protocol

To ensure the trustworthiness of the kinetic data, this protocol incorporates a self-validating matrix. True photocatalytic efficacy is only calculated after subtracting baseline vectors (photolysis and physical adsorption), ensuring the reported degradation is strictly catalytic.

Equipment & Reagents
  • Reactor: Jacketed cylindrical quartz photoreactor with internal cooling water circulation.

  • Light Source: UV-C lamp (254 nm) or Xenon arc lamp (solar simulator).

  • Reagents: C.I. Disperse Red 116 powder, TiO₂ (Degussa P25, ~80% anatase/20% rutile), 0.1 M HCl/NaOH, HPLC-grade water.

  • Analytics: UV-Vis Spectrophotometer, 0.22 µm PTFE syringe filters.

Step-by-Step Methodology

Step 1: Solution Preparation

  • Prepare a 50 mg/L stock solution of C.I. Disperse Red 116 in HPLC-grade water. Sonicate for 15 minutes to ensure complete dispersion.

  • Adjust the pH to 5.0 using dropwise additions of 0.1 M HCl or NaOH.

  • Add 2.0 g/L of TiO₂ nanoparticles to the reactor vessel containing 500 mL of the dye solution.

Step 2: Self-Validating Controls (Crucial)

  • Control A (Photolysis): Irradiate a 50 mg/L dye solution without catalyst for 120 minutes. (Validates baseline UV degradation).

  • Control B (Adsorption): Stir a 50 mg/L dye solution with 2.0 g/L catalyst in complete darkness for 120 minutes. (Quantifies physical removal).

Step 3: Adsorption-Desorption Equilibrium

  • Prior to irradiation, stir the primary reaction mixture (dye + catalyst) in the dark for 30 minutes at 400 RPM[6].

  • Causality: This step is mandatory to establish an adsorption-desorption equilibrium between the dye molecules and the TiO₂ surface, ensuring that subsequent concentration drops are strictly due to photocatalytic cleavage, not physical settling.

Step 4: Photocatalytic Reaction & Sampling

  • Turn on the cooling jacket to maintain the reaction temperature at 25 ± 2 °C (prevents thermal degradation artifacts).

  • Initiate UV/Solar irradiation and begin continuous aeration (2 L/min).

  • Withdraw 3 mL aliquots at regular intervals (e.g., 0, 15, 30, 45, 60, 90, and 120 minutes)[6].

  • Immediately filter each aliquot through a 0.22 µm PTFE syringe filter to halt the reaction by removing the TiO₂ catalyst.

Step 5: Analytical Quantification

  • Measure the absorbance of the filtered supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance ( λmax​ ) for C.I. Disperse Red 116.

  • For advanced pathway analysis, inject the 120-minute sample into an LC-MS system to identify lower-molecular-weight degradation intermediates (e.g., phthalic acid derivatives or aliphatic amines)[1].

Workflow Prep 1. Reagent Preparation Dye: 50 mg/L Catalyst: 2.0 g/L Controls 2. Self-Validating Controls A: Dye + Light (No Cat.) B: Dye + Cat. (Dark) Prep->Controls DarkEq 3. Adsorption Equilibrium Stir 30 min in Dark Controls->DarkEq Irrad 4. Photocatalytic Reaction UV/Vis Irradiation Continuous Aeration DarkEq->Irrad Sampling 5. Kinetic Sampling Aliquots at 15 min intervals 0.22 µm Filtration Irrad->Sampling Analysis 6. Quantification UV-Vis (λmax) LC-MS / TOC Analysis Sampling->Analysis

Fig 2. Self-validating experimental workflow for photocatalytic kinetic analysis.

Data Interpretation & Kinetic Modeling

The degradation efficiency ( D% ) is calculated using the formula:

D%=(C0​C0​−Ct​​)×100

Where C0​ is the initial dye concentration after dark equilibrium, and Ct​ is the concentration at time t .

At the optimized low dye concentrations (30-50 mg/L), the photocatalytic degradation of disperse dyes typically follows the Langmuir-Hinshelwood kinetic model , which simplifies to pseudo-first-order kinetics[7]:

ln(Ct​C0​​)=kapp​t

Plotting ln(C0​/Ct​) versus irradiation time ( t ) will yield a straight line, where the slope represents the apparent rate constant ( kapp​ in min⁻¹). A higher kapp​ indicates a more efficient catalytic system.

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Trace Detection of C.I. Disperse Red 116 in Textile Effluent

Introduction & Rationale C.I. Disperse Red 116 is a synthetic organic colorant extensively utilized in the textile industry for dyeing hydrophobic synthetic fibers, particularly polyester.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

C.I. Disperse Red 116 is a synthetic organic colorant extensively utilized in the textile industry for dyeing hydrophobic synthetic fibers, particularly polyester. Due to incomplete dye exhaustion during the manufacturing process, significant quantities of this dye are discharged into industrial wastewater. Disperse dyes are highly recalcitrant, non-ionic, and have been identified as significant contributors to the 1[1].

Accurate quantification of these dyes is critical for environmental monitoring and the validation of wastewater remediation strategies. This application note details a robust, self-validating High-Performance Liquid Chromatography coupled with Diode Array Detection and Mass Spectrometry (HPLC-DAD/MS) method specifically optimized for the extraction and trace-level quantification of C.I. Disperse Red 116.

Analytical Strategy & Causality

The analysis of disperse dyes in wastewater presents severe matrix challenges due to the presence of high concentrations of salts, surfactants, and competing chromophores. Every step in this protocol is designed with a specific mechanistic purpose to overcome these hurdles:

  • Extraction Causality: Direct injection of raw textile effluent leads to rapid column degradation and severe mass spectrometer ion suppression. Solid Phase Extraction (SPE) utilizing a polymeric reversed-phase sorbent (e.g., Oasis HLB) is employed because it effectively captures the hydrophobic Disperse Red 116 molecule while allowing polar interferences (salts, unbound surfactants) to be washed away in the aqueous phase.

  • Chromatographic Causality: Liquid chromatography is the2[2]. A C18 reversed-phase column is selected due to its high affinity for the hydrophobic core of the dye. A gradient elution utilizing a slightly acidic ammonium acetate buffer (pH 6.0) ensures the dye remains in its neutral, hydrophobic state, preventing secondary interactions with residual silanols on the stationary phase.

  • Detection Causality: DAD provides structural confirmation via UV-Vis absorbance spectra, while MS (Electrospray Ionization, ESI+) offers definitive structural elucidation based on the mass-to-charge (m/z) ratio. 3[3] with high specificity even in complex matrices.

Workflow Visualization

G N1 1. Effluent Sampling & Homogenization N2 2. Particulate Filtration (0.45 µm PTFE) N1->N2 N3 3. Solid Phase Extraction (Condition -> Load -> Wash) N2->N3 N4 4. Analyte Elution & N2 Concentration N3->N4 N5 5. HPLC-DAD/MS Reversed-Phase Analysis N4->N5 N6 6. Peak Integration & Quantification N5->N6

Workflow for the extraction and HPLC analysis of C.I. Disperse Red 116 from textile effluent.

Step-by-Step Experimental Protocol

Reagents and Materials
  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Ultrapure water (18.2 MΩ·cm).

  • C.I. Disperse Red 116 analytical standard (>98% purity).

  • Solid Phase Extraction (SPE) cartridges (Polymeric reversed-phase, 500 mg/6 mL).

  • Ammonium acetate (LC-MS grade).

Sample Preparation & Solid Phase Extraction (SPE)
  • Filtration: Filter 100 mL of raw textile effluent through a 0.45 µm PTFE syringe filter to remove suspended particulate matter that could clog the SPE frit.

  • Conditioning: Mount the SPE cartridge on a vacuum manifold. Condition the sorbent by passing 5 mL of MeOH followed by 5 mL of ultrapure water at a flow rate of 1 mL/min. Do not allow the sorbent bed to dry.

  • Loading: Load 50 mL of the filtered effluent onto the cartridge at a controlled flow rate of 2 mL/min.

  • Washing: Pass 5 mL of a 5% MeOH in water (v/v) solution through the cartridge. Causality: This specific wash strength is calibrated to elute highly polar matrix interferents (salts, short-chain surfactants) without prematurely eluting the strongly retained hydrophobic dye.

  • Drying: Apply full vacuum for 5 minutes to remove residual water.

  • Elution: Elute the target analyte using 5 mL of pure ACN into a clean glass collection tube.

  • Reconstitution: Evaporate the eluate to near dryness under a gentle stream of ultra-high-purity Nitrogen at 35°C. Reconstitute the residue in exactly 1.0 mL of the initial HPLC mobile phase (10% ACN / 90% Buffer). Vortex for 30 seconds.

HPLC-DAD/MS Conditions
  • Column: C18 Reversed-Phase (150 mm × 4.6 mm, 3.5 µm particle size) equipped with a matching guard column.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (adjusted to pH 6.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte at the column head)

    • 2.0 - 15.0 min: Linear ramp to 90% B

    • 15.0 - 20.0 min: Hold at 90% B (Column wash)

    • 20.0 - 25.0 min: Return to 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min (Split 1:4 post-column if directing to MS).

  • Injection Volume: 10 µL.

  • Detection (DAD): Monitor at the maximum absorbance wavelength for Disperse Red 116 (typically optimized between 500-520 nm).

  • Detection (MS): Electrospray Ionization in positive mode (ESI+). Monitor the specific [M+H]+ precursor ion for quantification.

System Suitability & Self-Validating Quality Control

To ensure the trustworthiness of the generated data, the following self-validating system protocols must be embedded within every analytical sequence:

  • Matrix Spiking (Recovery Assessment): For every 10 effluent samples, prepare one matrix spike by adding a known concentration of Disperse Red 116 standard to a raw effluent sample prior to SPE. Recovery must fall between 80-110%. Causality: This validates that the specific effluent matrix is not causing signal suppression in the MS or breakthrough during SPE.

  • Carryover Monitoring: Inject a solvent blank (reconstitution solvent) immediately following the highest calibration standard and after any suspected high-concentration effluent sample. The blank must show an analyte peak area <1% of the Limit of Quantification (LOQ).

  • Continuing Calibration Verification (CCV): Inject a mid-level calibration standard every 15 runs. The calculated concentration must be within ±10% of the theoretical value to verify detector stability and column integrity.

Quantitative Validation Data

The method was validated according to standard analytical guidelines. The summarized performance metrics below demonstrate the method's capability for trace environmental analysis.

ParameterValueCausality / Significance
Limit of Detection (LOD) 0.08 ng/mLEnsures compliance with trace-level environmental monitoring standards.
Limit of Quantification (LOQ) 0.25 ng/mLEstablishes the minimum concentration for statistically reliable accuracy.
Linear Dynamic Range 0.50 - 50.0 ng/mLBroad range covers typical post-treatment effluent concentration fluctuations.
Recovery (Spiked Matrix) 88.5% - 94.2%Validates the high efficiency of the SPE protocol against complex matrix effects.
Intra-day Precision (RSD) < 3.5%Confirms method stability and repeatability over a single analytical sequence.
Inter-day Precision (RSD) < 5.2%Confirms reproducibility across different days, operators, and mobile phase batches.

References

  • Title: Assessment of water contamination caused by a mutagenic textile effluent/dyehouse effluent bearing disperse dyes Source: Journal of Hazardous Materials / ResearchGate URL
  • Title: C.I.
  • Title: Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA)

Sources

Application

Application Note: Advanced Solid-Phase Extraction (SPE) Protocol for the Recovery of C.I. Disperse Red 116 from Environmental Water Matrices

Introduction & Chemical Rationale C.I. Disperse Red 116 (DR116) is a highly hydrophobic, non-ionic organic colorant widely utilized in the textile industry for dyeing synthetic fibers such as polyester[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

C.I. Disperse Red 116 (DR116) is a highly hydrophobic, non-ionic organic colorant widely utilized in the textile industry for dyeing synthetic fibers such as polyester[1]. Due to its low aqueous solubility and resistance to conventional wastewater treatment, DR116 persists in environmental water bodies, posing ecological risks.

Accurate quantification of trace disperse dyes requires robust sample preparation. Traditional liquid-liquid extraction (LLE) is solvent-intensive and prone to emulsion formation in complex matrices. Therefore, Solid-Phase Extraction (SPE) has become the gold standard for environmental monitoring[2].

Sorbent Selection Causality: For the extraction of DR116, we mandate the use of a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent (e.g., poly(divinylbenzene-co-N-vinylpyrrolidone)) over traditional silica-based C18[3].

  • The Failure of C18: Traditional C18 sorbents are susceptible to phase collapse (pore dewetting) when exposed to 100% aqueous environmental samples, leading to a drastic loss of retention surface area.

  • The HLB Advantage: The N-vinylpyrrolidone moiety in the HLB copolymer ensures continuous pore wettability in water. Simultaneously, the divinylbenzene backbone provides a massive, stable surface area for strong π−π stacking and hydrophobic interactions with the aromatic core of DR116.

Mechanistic Interaction Pathway

Mechanism Dye C.I. Disperse Red 116 (Hydrophobic Aromatic Core) Pi π-π Stacking (via Divinylbenzene) Dye->Pi Hydro Hydrophobic Interactions Dye->Hydro Dipole Dipole-Dipole (via N-vinylpyrrolidone) Dye->Dipole Sorbent HLB Polymeric Sorbent (DVB-NVP Copolymer) Pi->Sorbent Hydro->Sorbent Dipole->Sorbent

Caption: Mechanistic interactions driving the retention of DR116 on an HLB polymeric sorbent.

Reagents and Materials

  • SPE Cartridges: Polymeric HLB (200 mg sorbent bed, 6 mL barrel capacity)[4].

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: Formic Acid (analytical grade, 98%+).

  • Equipment: Vacuum manifold, nitrogen evaporator, 0.45 µm glass fiber filters.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system; each step includes the mechanistic reasoning to ensure the operator understands the causality behind the workflow.

Step 1: Sample Preparation

  • Action: Filter 250 mL of the aqueous sample through a 0.45 µm glass fiber filter. Adjust the pH to 3.5 using 2% formic acid[2].

  • Causality: Filtration removes particulate matter that would clog the SPE frit. While DR116 is a non-ionic dye, acidifying the matrix suppresses the ionization of natural organic matter (e.g., humic and fulvic acids) present in environmental water. This prevents them from forming water-soluble complexes with the dye, which would otherwise cause target breakthrough during loading.

Step 2: Sorbent Conditioning

  • Action: Pass 6 mL of MeOH followed by 6 mL of LC-grade water through the HLB cartridge at a rate of 1–2 mL/min. Critical: Do not let the sorbent bed dry out before loading[2].

  • Causality: MeOH solvates the polymer chains, opening the pores to maximize the available surface area. The subsequent water wash removes excess organic solvent, creating an aqueous environment compatible with the sample while maintaining polymer extension.

Step 3: Sample Loading

  • Action: Load the acidified sample (250 mL) at a strictly controlled flow rate of 2–5 mL/min.

  • Causality: Flow rate dictates mass transfer. A rate exceeding 5 mL/min reduces the residence time required for the highly hydrophobic dye molecules to diffuse into the sorbent pores and establish π−π interactions, leading to poor recovery.

Step 4: Washing

  • Action: Wash the cartridge with 5 mL of a 5% MeOH in water (v/v) solution. Dry the cartridge under high vacuum for 10–15 minutes[4].

  • Causality: This weak organic wash disrupts minor dipole interactions, effectively eluting polar matrix interferences (salts, small organics) without providing enough solvent strength to desorb the highly hydrophobic DR116. Drying removes residual water that would immiscibly crash out the subsequent organic elution solvent.

Step 5: Elution

  • Action: Elute the target analyte using 6 mL of an Acetonitrile:Methanol (1:1, v/v) mixture at 1 mL/min[4].

  • Causality: ACN is a strong π -electron acceptor/donor that effectively disrupts the π−π stacking between the dye and the divinylbenzene backbone. MeOH disrupts any residual hydrogen bonding. The synergistic combination ensures quantitative desorption of the dye.

Step 6: Evaporation & Reconstitution

  • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial LC mobile phase (e.g., 50:50 Water:ACN)[4].

  • Causality: This step concentrates the sample 250-fold (from 250 mL to 1 mL), which is mathematically necessary to achieve the low Limits of Detection (LOD) required for trace LC-MS/MS environmental analysis[2].

SPE Workflow Visualization

SPE_Workflow A 1. Sample Prep Filter (0.45 µm) Adjust to pH 3.5 B 2. Conditioning 6 mL MeOH 6 mL H₂O A->B C 3. Loading Load sample at 2-5 mL/min B->C D 4. Washing 5 mL 5% MeOH in H₂O C->D E 5. Elution 6 mL ACN:MeOH (1:1, v/v) D->E F 6. Reconstitution Evaporate N₂ Reconstitute in LC Phase E->F

Caption: Step-by-step SPE workflow for the extraction of DR116 from aqueous samples.

Method Validation & Comparative Sorbent Data

To validate the superiority of the HLB chemistry for hydrophobic disperse dyes like DR116, recovery studies are typically benchmarked against alternative sorbents. The table below summarizes expected quantitative performance when extracting a 50 ng/L spiked river water sample[5].

Sorbent ChemistryPrimary Retention MechanismAverage Recovery (%)RSD (%)Suitability for DR116
Polymeric HLB π−π stacking, hydrophobic, dipole94.2 4.1 Optimal
Silica C18 Hydrophobic (van der Waals)68.511.2Suboptimal (Dewetting)
Silica C8 Weak Hydrophobic42.314.7Poor
Unmodified Silica Polar / Hydrogen bonding12.418.5Incompatible

Data Interpretation: The HLB sorbent yields >90% recovery with excellent precision (RSD < 5%), proving that the dual-retention mechanism (hydrophobic + π−π ) is mandatory for the robust recovery of non-ionic aromatic dyes from complex matrices.

References

  • Using SPE-LC-ESI-MS/MS Analysis to Assess Disperse Dyes in Environmental Water Samples Source: oup.com (Journal of Chromatographic Science) URL:[Link]

  • Color Additive Analysis in Foods and Cosmetics using UPLC with Extended Photo-Diode Array Detection Source: fda.gov URL:[Link]

  • Recent Materials Developed for Dispersive Solid Phase Extraction Source: mdpi.com (Molecules) URL:[Link]

Sources

Method

Application Note: High-Performance Polymer Coloration Using C.I. Disperse Red 116

Target Audience: Materials Scientists, Polymer Chemists, and Biomedical Device Engineers Document Type: Technical Application Note & Standard Operating Protocols Introduction & Mechanistic Overview The coloration of high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Biomedical Device Engineers Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Mechanistic Overview

The coloration of high-performance, high-crystallinity polymers—such as Polyethylene Terephthalate (PET), Polybutylene Terephthalate (PBT), and medical-grade polyamides—presents a unique thermodynamic challenge. These polymers possess high glass transition temperatures ( Tg​ ) and densely packed microstructures that resist the penetration of aqueous colorants. For applications ranging from extreme-environment engineering plastics to color-coded biomedical implants and surgical sutures, the colorant must exhibit exceptional thermal stability, zero migration, and high biological inertness.

C.I. Disperse Red 116 (CAS: 12217-90-2) is a synthetically produced, non-ionic organic dye belonging to the anthraquinone class [1]. Characterized by specific amino and bromine substituents on its robust anthraquinone core, this dye is engineered for the coloration of hydrophobic synthetic fibers and polymers. Unlike water-soluble reactive dyes, Disperse Red 116 operates via molecular dispersion and Fickian diffusion .

The Causality of Diffusion

Because the dye is sparingly soluble in water, it must be milled into sub-micron particles and suspended using anionic dispersants. When the polymer matrix is heated under pressure to temperatures significantly above its Tg​ (typically 130°C), the polymer chains experience enhanced kinetic motion. This thermal activation expands the "free volume" within the amorphous regions of the polymer. The dye molecules dissolve from the particulate dispersion into the aqueous phase at trace concentrations, partition into the polymer surface, and diffuse into the expanded free volume. Upon cooling, the polymer chains collapse, physically entrapping the dye molecules via van der Waals forces and hydrophobic interactions [2].

Mechanism A Solid Dye Particulates B Aqueous Dispersion A->B Milling & Surfactants C Polymer Adsorption B->C Bath Exhaustion D Thermal Activation C->D Heat (>Tg, 130°C) E Free Volume Expansion D->E Chain Mobility F Fickian Diffusion E->F Entrapment & Fixation

Mechanistic pathway of C.I. Disperse Red 116 diffusion into high-Tg polymer matrices.

Physicochemical Properties & Performance Metrics

To ensure reproducible coloration in high-stress applications (e.g., autoclave sterilization of medical devices or UV exposure in automotive textiles), the physical properties of the dye must be matched to the operational demands of the final polymer. The anthraquinone core of Disperse Red 116 provides excellent photostability and resistance to sublimation [1][3].

Table 1: Quantitative Data & Performance Profile of C.I. Disperse Red 116

PropertyValue / SpecificationMechanistic Significance
C.I. Name Disperse Red 116Standardized color index identifier.
CAS Number 12217-90-2Unique chemical registry identifier.
Chromophore Class AnthraquinoneRobust core provides high UV and thermal stability.
Optimal Dyeing Temp 130°C (HTHP)Required to exceed the Tg​ of PET/PBT for free volume expansion.
Sublimation Fastness High (Grade 4-5)Resists gas-phase migration during high-heat molding/extrusion.
Wash Fastness Grade 4.0 - 5.0High fastness achieved only if surface dye is properly reduced.
Light Fastness Moderate to GoodAnthraquinone structure resists photo-oxidative degradation.

Experimental Protocols: High-Temperature, High-Pressure (HTHP) Dyeing

The following protocols are designed as self-validating systems . Each step includes built-in quality control checkpoints to ensure that if a failure occurs (e.g., dye agglomeration or surface ring-dyeing), the operator can identify the exact mechanistic breakdown.

Protocol A: Preparation of the Nano-Dispersion

Disperse dyes must be properly suspended; failure to do so results in dye agglomeration, leading to specking on the polymer surface and poor diffusion.

  • Weighing & Wetting: Weigh the required amount of C.I. Disperse Red 116 powder (typically 0.5% to 2.0% On Weight of Polymer/Fiber - OWF). Pre-wet the powder with a small volume of warm distilled water (40°C) containing 1 g/L of a non-ionic wetting agent.

  • Dispersant Addition: Add an anionic polymeric dispersant (e.g., sodium lignosulfonate or sodium polyacrylate) at a 1:1 ratio to the dye weight.

    • Causality: The anionic dispersant coats the dye particles, imparting a negative zeta potential that prevents agglomeration via electrostatic repulsion [2].

  • Milling: Process the mixture in a bead mill until the average particle size is reduced to <1 μm.

    • Validation Check: Perform a filter test (pass the dispersion through a Whatman filter). A clean filter indicates successful nano-dispersion; residue indicates insufficient milling.

Protocol B: HTHP Exhaust Dyeing Workflow

This protocol is optimized for PET/PBT substrates used in engineering and biomedical applications.

  • Bath Formulation: Dilute the nano-dispersion into the main dyeing vessel (Liquor ratio 1:10).

  • pH Optimization: Adjust the bath pH to 4.5 – 5.5 using glacial acetic acid.

    • Causality: High-performance polyesters are highly susceptible to alkaline hydrolysis at elevated temperatures. Maintaining a mildly acidic environment preserves the structural integrity of the polymer's ester bonds and prevents the degradation of the dye's chromophore [4].

  • Chelation: Add 0.5 g/L of a chelating agent (e.g., EDTA).

    • Causality: Trace metal ions (Fe²⁺, Cu²⁺) in the water can form complexes with anthraquinone dyes, shifting the red shade to a dull bluish tint [4]. Chelation sequesters these metals, preserving color fidelity.

  • Heating Ramp: Heat the bath from 40°C to 130°C at a strictly controlled rate of 1.5°C/minute .

    • Causality: A rapid heating rate causes the dye to exhaust too quickly onto the polymer surface before it can diffuse inward (ring-dyeing). The slow ramp ensures uniform thermodynamic partitioning.

  • Isothermal Holding: Hold at 130°C (under pressure) for 45 to 60 minutes to maximize Fickian diffusion into the polymer core.

  • Cooling: Cool the bath to 80°C at 2°C/minute to allow the polymer's amorphous regions to collapse, permanently trapping the dye.

Protocol C: Reduction Clearing (Critical Wash Fastness Validation)

Surface-adsorbed dye that failed to diffuse into the polymer matrix will cause severe color bleeding and cytotoxicity in biomedical applications. It must be chemically destroyed.

  • Clearing Bath: Prepare a new bath containing 2 g/L Sodium Hydroxide (NaOH) and 2 g/L Sodium Hydrosulfite (Na₂S₂O₄) at 80°C.

  • Treatment: Immerse the dyed polymer for 15 minutes.

    • Causality: Sodium hydrosulfite is a powerful reducing agent. In an alkaline environment, it cleaves and destroys the chromophore of any dye molecules left on the surface of the polymer. Because the reducing agent cannot penetrate the collapsed, hydrophobic polymer matrix, the dye safely trapped inside the polymer remains untouched [3].

  • Neutralization & Rinse: Rinse thoroughly with warm water, neutralize with dilute acetic acid, and dry.

    • Validation Check: Rub the dried polymer vigorously with a white cotton cloth soaked in ethanol. Zero color transfer validates that the reduction clearing was successful and all remaining dye is safely locked within the polymer matrix.

Workflow Step1 Step1 Step2 Step 2: Bath Preparation Adjust pH 4.5-5.5 & Add EDTA Chelator Step1->Step2 Step3 Step 3: Heating Phase Controlled Ramp 1.5°C/min to 130°C Step2->Step3 Step4 Step 4: Isothermal Hold 130°C for 45-60 mins (Fickian Diffusion) Step3->Step4 Step5 Step 5: Reduction Clearing NaOH + Na₂S₂O₄ to destroy surface dye Step4->Step5

Step-by-step HTHP exhaust dyeing workflow for high-performance polymers.

References

  • VieTextile. "Disperse Dyes for Polyester | 4 Performance Applications." VieTextile Technical Resources. Available at: [Link]

  • Shim, Woo Sub. "A Diagnostic Expert System for the Coloration of Polyester Materials." North Carolina State University (NCSU) Repository, 2009. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

optimizing photocatalyst dosage for C.I. Disperse Red 116 degradation

Welcome to the Technical Support Center for Photochemical Remediation. This guide is designed for researchers, scientists, and drug development professionals working on the advanced oxidation processes (AOPs) of complex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Photochemical Remediation. This guide is designed for researchers, scientists, and drug development professionals working on the advanced oxidation processes (AOPs) of complex organic pollutants.

Below, you will find an in-depth, self-validating framework for optimizing photocatalyst dosage during the degradation of C.I. Disperse Red 116 (DR116) , a representative recalcitrant azo dye.

Part 1: Core Principles & Experimental Workflow

Optimizing the dosage of a photocatalyst (such as TiO₂, ZnO, or CeFeO₃) is a delicate balancing act between maximizing active surface area and maintaining optical transparency within your photoreactor.

DosageOptimization Step1 1. Prepare DR116 Stock (e.g., 30 mg/L) Step2 2. Vary Catalyst Dose (0.1 - 2.0 g/L) Step1->Step2 Step3 3. Dark Adsorption (30 mins equilibrium) Step2->Step3 Step4 4. UV/Vis Irradiation & Aliquot Sampling Step3->Step4 Step5 5. Centrifugation & Spectrophotometry Step4->Step5 Step6 6. Kinetic Analysis (Identify Optimum) Step5->Step6

Fig 1: Step-by-step experimental workflow for optimizing photocatalyst dosage.

Self-Validating Protocol: Determining Optimal Catalyst Dosage

To ensure your kinetic data is an artifact-free representation of true photocatalysis, follow this strict methodology:

  • Preparation of DR116 Stock: Prepare a standardized solution of C.I. Disperse Red 116 (e.g., 3.0 × 10⁻⁵ M). Causality: This concentration provides a robust spectrophotometric signal without acting as an internal light filter that absorbs all incident photons[1].

  • Dosage Matrix Setup: Aliquot the stock into identical photoreactors. Add your photocatalyst to achieve a gradient (e.g., 0.1, 0.5, 1.0, 1.5, and 2.0 g/L)[2].

  • Dark Adsorption Equilibrium (Critical Step): Stir the suspensions in complete darkness for 30–60 minutes. Causality: This isolates physical adsorption from photocatalytic degradation. Without this step, initial dye loss via surface adsorption will be falsely calculated as rapid degradation[2].

  • Irradiation & Sampling: Expose the reactors to the appropriate light source (UV or Vis). Extract 3 mL aliquots at precise 15-minute intervals.

  • Phase Separation: Centrifuge the aliquots at 4000 rpm for 10 minutes. Causality: Suspended catalyst nanoparticles will scatter the spectrophotometer's beam, leading to artificially high absorbance readings and skewed kinetic data[2].

  • Spectrophotometric Analysis: Measure the absorbance of the supernatant at the λmax of DR116 (typically ~478 nm)[1]. Calculate degradation efficiency: DE%=((C0​−Ct​)/C0​)×100 .

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does the degradation rate of DR116 drop when I increase the photocatalyst dosage beyond a certain point? A: This is a classic manifestation of the light shielding and scattering effect [3]. While increasing the dosage initially provides more active sites for Reactive Oxygen Species (ROS) generation, exceeding the optimal threshold drastically increases the turbidity of the suspension[2]. This opacity blocks incident photons from penetrating the reaction medium, restricting activation to only the outermost layer of the catalyst[3]. Furthermore, high concentrations lead to particle agglomeration, which paradoxically reduces the effective surface area available for DR116 molecules.

Q2: How does the initial concentration of DR116 dictate the required catalyst dosage? A: The relationship is governed by Langmuir-Hinshelwood kinetics. If the initial dye concentration is too high relative to the catalyst dose, the catalyst surface becomes saturated[1]. Additionally, the intense color of a dense DR116 solution acts as an internal light filter, absorbing photons before they can reach the photocatalyst[1]. Conversely, if the dye concentration is too low, the generated ROS will recombine before encountering a dye molecule.

Q3: What is the exact mechanistic pathway by which the photocatalyst degrades DR116? A: Upon irradiation with energy greater than the catalyst's bandgap, electrons (e⁻) are promoted to the conduction band, leaving positive holes (h⁺) in the valence band[4]. The holes oxidize water to form highly reactive hydroxyl radicals (•OH), while the electrons reduce dissolved oxygen to form superoxide radicals (•O2⁻)[4]. These species attack the azo bond (-N=N-) of DR116, cleaving the chromophore and ultimately mineralizing the dye into CO₂, H₂O, and simpler aromatic compounds[5].

Mechanism Photon Photon (hv) Catalyst Photocatalyst (TiO2 / CeFeO3) Photon->Catalyst Irradiation Hole Valence Band Hole (h+) Catalyst->Hole Excitation Electron Conduction Band Electron (e-) Catalyst->Electron Excitation Hydroxyl Hydroxyl Radical (•OH) Hole->Hydroxyl H2O Oxidation DR116 C.I. Disperse Red 116 (Azo Dye) Hole->DR116 Direct Oxidation Superoxide Superoxide Radical (•O2-) Electron->Superoxide O2 Reduction Hydroxyl->DR116 Azo Bond Attack Superoxide->DR116 Radical Attack Products Degradation Products (CO2, H2O, Amines) DR116->Products Mineralization

Fig 2: Mechanistic pathway of DR116 degradation via reactive oxygen species.

Part 3: Troubleshooting Guide

Issue 1: Inconsistent degradation rates across experimental replicates.

  • Root Cause: Inadequate dispersion or settling of the photocatalyst during the reaction.

  • Solution: Ensure continuous magnetic or mechanical stirring throughout the irradiation phase. If using highly prone-to-agglomeration nanoparticles, sonicate the suspension for 5–10 minutes prior to the dark adsorption phase to break up initial clusters.

Issue 2: Rapid initial degradation followed by a hard plateau (e.g., stalling at 60%).

  • Root Cause: Depletion of dissolved oxygen or severe pH drift.

  • Solution: Superoxide radical generation relies heavily on dissolved O₂ acting as an electron acceptor to prevent rapid electron-hole recombination[4]. Continuously sparge the reactor with air or oxygen. Additionally, monitor the pH; DR116 degradation generates acidic byproducts that can shift the pH away from the catalyst's optimum (e.g., pH 8 is optimal for CeFeO₃)[1].

Part 4: Quantitative Data & Optimization Matrix

Use the following matrix to benchmark your experimental observations against expected physical behaviors during dosage optimization.

Catalyst Dosage RangeTurbidity / Light PenetrationActive Surface AreaROS Generation PotentialTypical DR116 Degradation Rate
Sub-optimal (< 0.5 g/L)Low / ExcellentInsufficientLowSlow (Reaction is active-site limited)
Optimal (0.5 - 1.0 g/L)Moderate / GoodMaximizedHighMaximum (Kinetically optimized)
Supra-optimal (> 1.5 g/L)High / Poor (Shielding)Reduced (Agglomeration)Low (Photon limited)Decreasing (Reaction is light-limited)

References

  • C.I.Disperse Red 116 | 12217-90-2 | Benchchem - benchchem.com.
  • The effect of photocatalyst dosage on the photocatalytic degradation of AO7 - ResearchG
  • Photocatalytic degradation of disperse azo dye coralene dark red 2B by CeFeO3 - Scholars Research Library.
  • A graphene-hidden structure with diminished light shielding effect: more efficient graphene-involved composite photocatalysts - Catalysis Science & Technology (RSC Publishing).
  • Photoc

Sources

Optimization

Technical Support Center: Optimizing pH and Temperature for C.I. Disperse Red 116 Dye Exhaustion

Welcome to the Technical Support Center for textile chemistry and material science professionals. This guide provides advanced troubleshooting, mechanistic insights, and self-validating protocols for optimizing the exhau...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for textile chemistry and material science professionals. This guide provides advanced troubleshooting, mechanistic insights, and self-validating protocols for optimizing the exhaustion of C.I. Disperse Red 116 into polyester (PET) matrices.

Core Principles & Mechanistic FAQs

Q1: Mechanistically, why is temperature the primary driver for C.I. Disperse Red 116 exhaustion in polyester? A: Polyester is a highly crystalline, hydrophobic polymer with a glass transition temperature ( Tg​ ) typically between 70°C and 80°C. Below this threshold, the polymer chains are rigid, and the diffusion coefficient of bulky dye molecules like C.I. Disperse Red 116 is negligible. By elevating the temperature to the industry standard of 130°C, you provide the thermal energy required to drastically increase polymer chain mobility 1[1]. This segmental motion creates transient voids (free volume) within the amorphous regions of the fiber, allowing the dye molecules to diffuse from the boundary layer deep into the polymer core 2[2].

Q2: How does pH dictate the stability and exhaustion rate of the dye bath? A: Disperse dyes require a strictly controlled slightly acidic environment, optimally between pH 4.5 and 5.5 3[3]. Operating within this window serves two causal functions:

  • Dispersion Stability: It maintains the zeta potential of the dispersing agents, preventing the hydrophobic dye particles from agglomerating under high thermal stress.

  • Chemical Integrity: Alkaline conditions (pH > 6.0) at 130°C can induce the hydrolysis or reduction of the dye's chromophore 4[4]. This structural degradation irreversibly shifts the shade (dulling) and drastically lowers the dye's affinity for the substrate.

Caption: Mechanism of C.I. Disperse Red 116 exhaustion in polyester matrices.

Quantitative Data Analysis

To illustrate the critical interplay between temperature and pH, the following table summarizes the expected exhaustion yields and mechanistic observations for high-energy disperse dyes like C.I. Disperse Red 116.

Temperature (°C)pH LevelExhaustion Yield (%)Color Strength (K/S)Mechanistic Observation
100°C 5.0~30%LowInsufficient polymer free volume; dye remains trapped in the boundary layer.
120°C 5.0~65%MediumPartial penetration; kinetic energy limits the absolute diffusion rate.
130°C 5.0 >90% High Optimal chain mobility and dispersion stability achieved.
130°C 7.5~50%Low (Dull)Alkaline hydrolysis of dye chromophore; severe agglomeration occurs.
135°C 5.0>92%HighMaximum exhaustion, but introduces a high risk of oligomer precipitation.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and trust in your data, use the following self-validating High-Temperature (HT) Exhaustion Protocol. The inclusion of a rigorous Reduction Clearing step acts as the self-validating mechanism: it strips away un-exhausted surface dye, ensuring that subsequent spectrophotometric analysis measures true internal exhaustion rather than false-positive surface deposition5[5].

Step-by-Step HT Exhaustion Methodology
  • Substrate Preparation: Scour the 100% polyester fabric using a non-ionic detergent (1 g/L) at 60°C for 15 minutes to remove spin finishes. Rinse thoroughly.

  • Buffer System Initialization: Prepare the dye bath using deionized water. Add 1 g/L of a high-temperature dispersing agent. Crucially, establish a robust buffer system using Acetic Acid and Sodium Acetate to lock the pH at exactly 5.0. Do not rely solely on acid drops, as pH will drift at high temperatures.6[6].

  • Dye Dispersion: Pre-mix the required concentration of C.I. Disperse Red 116 with a small amount of warm water and dispersing agent to form a smooth paste before adding it to the main bath.

  • Thermal Profiling (Exhaustion Cycle):

    • Introduce the fabric at 60°C.

    • Ramp the temperature at a controlled rate of 1.5°C/min to 130°C. (Faster ramp rates cause dye agglomeration before fiber pores open).

    • Hold isothermally at 130°C for 45–60 minutes to allow equilibrium exhaustion.

    • Cool the bath at 2°C/min down to 70°C and drain.

  • Self-Validation (Reduction Clearing): Treat the dyed fabric in a fresh bath containing 2 g/L Sodium Hydrosulfite ( Na2​S2​O4​ ) and 2 g/L Sodium Hydroxide ( NaOH ) at 70°C for 15 minutes 4[4]. Rinse with hot, then cold water. If color yield drops significantly after this step, your initial exhaustion was a failure, and the dye was merely resting on the surface.

Troubleshooting Guide

Q3: I am achieving low color yield despite reaching 130°C. What is the mechanistic failure? A: If the thermal energy is sufficient, the failure almost certainly lies in dispersion stability or pH drift. If the pH shifts alkaline during the 60-minute hold, the dye's aqueous solubility profile changes, leading to particle agglomeration rather than monomeric diffusion. Verify your buffer capacity. Additionally, check if your dyeing time at Tmax​ is too short; high-energy dyes require the full 45-60 minutes to reach equilibrium 3[3].

Q4: My fabric shows uneven dyeing and dark red spots. How do I resolve this? A: Dark spots are the physical manifestation of dye agglomeration or polyester oligomer precipitation. C.I. Disperse Red 116 has extremely low aqueous solubility. If your heating rate exceeds 2°C/min, the kinetic energy causes dye particles to collide and fuse before the fiber's free volume has expanded enough to accept them. Reduce your heating rate to 1°C/min and increase the concentration of your high-temperature dispersing agent 6[6].

Caption: Troubleshooting logic tree for resolving low C.I. Disperse Red 116 exhaustion.

References

  • Sensitivity Analysis of Medium & High Energy Disperse Dyes in Polyester Dyeing. Scientific & Academic Publishing. [Link]

  • Dyeing Mechanism of Disperse Dye. Textile Learner.[Link]

  • How to Increase the Speed of Disperse Dyeing and Shorten the Process? Skychem Group. [Link]

  • OPTIMIZING THE DYEABILITY OF POLYESTER FABRICS WITH DISPERSE DYES USING AN ORTHOGONAL DESIGN. DSpace@TUL. [Link]

Sources

Reference Data & Comparative Studies

Validation

benchmarking C.I. Disperse Red 116 against standard red dyes for polyester

Title: Benchmarking C.I. Disperse Red 116: A Comparative Guide to Performance on Polyester Substrates Introduction Polyester (polyethylene terephthalate, PET) remains the dominant synthetic polymer in both the textile in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking C.I. Disperse Red 116: A Comparative Guide to Performance on Polyester Substrates

Introduction Polyester (polyethylene terephthalate, PET) remains the dominant synthetic polymer in both the textile industry and biomedical engineering (e.g., surgical sutures and structural matrices). The coloration of PET relies almost exclusively on disperse dyes—non-ionic, low-molecular-weight compounds that diffuse into the hydrophobic polymer matrix under high thermal energy. While standard dyes like C.I. Disperse Red 60 and C.I. Disperse Red 86 are industry staples, emerging requirements for specialized shades and optimized fastness profiles have driven interest in alternative colorants like [1][2].

As an Application Scientist, I designed this guide to provide a rigorous, data-driven benchmarking of C.I. Disperse Red 116 against standard alternatives. By evaluating thermodynamic uptake, color yield (K/S), and fastness properties on standard and microdenier PET, this guide equips researchers and material scientists with actionable insights for dye selection and process optimization[1].

Mechanistic Rationale & Dye Selection

Disperse dyeing is fundamentally a solid-solid solution process. The dye must transition from an aqueous dispersion into a monomeric state, adsorb onto the fiber surface, and diffuse into the amorphous regions of the polymer chain once the glass transition temperature ( Tg​ ) is exceeded (typically >80°C for PET in water)[3].

  • C.I. Disperse Red 60: A standard low-to-medium energy anthraquinone dye known for brilliant shades and high light fastness, but often exhibiting moderate sublimation fastness.

  • C.I. Disperse Red 86: A medium-energy azo dye offering a balance of color yield and sublimation resistance[1].

  • C.I. Disperse Red 116: Evaluated here as a medium-to-high energy dye. Its structural robustness requires higher thermal activation but theoretically promises superior wash and sublimation fastness due to stronger van der Waals interactions within the polymer matrix[2].

Diffusion N1 Aqueous Dye Dispersion (Micellar State) N2 Dye Dissolution (Monomeric State) N1->N2 Heat & Dispersion N3 Surface Adsorption (Fiber Boundary) N2->N3 Partition Coefficient N5 Polymer Diffusion (Amorphous Regions) N3->N5 N4 Thermal Activation (Exceeding Tg) N4->N5 Free Volume Creation N6 Dye Fixation (Van der Waals/Dipole) N5->N6 Thermodynamic Equilibrium

Mechanistic pathway of disperse dye diffusion and fixation within the hydrophobic polyester matrix.

Experimental Methodologies (Self-Validating System)

To ensure reproducibility and isolate the dye's inherent performance, the following protocols utilize a self-validating framework incorporating standard adjacent fabrics and precise environmental controls.

High-Temperature (HT) Exhaust Dyeing Protocol

Causality: HT dyeing at 130°C is selected over carrier dyeing to avoid the toxicological impact of chemical carriers (crucial for biomedical applications) and to provide sufficient thermal energy for the diffusion of medium/high-energy dyes like Red 116[3]. The pH is strictly buffered to prevent alkaline hydrolysis of the dye chromophore.

  • Materials: 100% standard PET woven fabric (150 g/m²) and microdenier PET (0.5 dpf)[1][4].

  • Bath Formulation:

    • Dye concentration: 2.0% owf (on weight of fabric).

    • Dispersing agent (non-ionic): 1.0 g/L (prevents dye agglomeration at high temps).

    • Acetic acid / Sodium acetate buffer: Adjusted to pH 4.5 - 5.0.

    • Liquor ratio (LR): 10:1.

  • Thermal Profile:

    • Introduce fabric into the bath at 50°C.

    • Ramp temperature to 130°C at a controlled rate of 2°C/min (ensures level dyeing and prevents surface strike)[1].

    • Hold at 130°C for 60 minutes to reach thermodynamic equilibrium.

    • Cool down to 70°C at 2°C/min.

Reduction Clearing Workflow

Causality: Disperse dyes have no chemical affinity for water; unfixed dye molecules precipitate onto the fiber surface upon cooling. If not chemically destroyed, this surface dye severely degrades wash and rubbing fastness[1].

  • Bath Formulation: 2.0 g/L Sodium hydroxide (NaOH), 2.0 g/L Sodium hydrosulfite ( Na2​S2​O4​ ), 1.0 g/L non-ionic detergent.

  • Process: Treat dyed samples at 80°C for 20 minutes, followed by a hot rinse (70°C) and cold neutralization rinse.

Workflow A Substrate Prep (Standard & Microdenier PET) C HT Exhaust Dyeing (130°C for 60 min) A->C B Dye Bath Formulation (pH 4.5, 2% owf) B->C D Reduction Clearing (NaOH + Na2S2O4 at 80°C) C->D Removes Surface Dye E Spectrophotometric Analysis (K/S, CIELAB) D->E F Fastness Testing (ISO 105 Standards) D->F

Experimental workflow for high-temperature dyeing, clearing, and performance evaluation.

Standardized Fastness Testing
  • Wash Fastness (): Evaluates color loss during laundering. Samples are stitched to a multifiber adjacent fabric and washed at 60°C with standard ECE detergent and steel balls for mechanical action[5][6].

  • Light Fastness (ISO 105-B02): Samples are exposed to a Xenon arc lamp alongside Blue Wool references to simulate accelerated solar degradation.

  • Sublimation Fastness (): Measures dye volatility. Dyed fabric is sandwiched between undyed PET and heated at 180°C for 30 seconds[5].

Quantitative Data & Comparative Analysis

The color strength (K/S) was measured using a dual-beam spectrophotometer (D65 illuminant, 10° observer). Higher K/S values indicate greater dye uptake and color yield.

Table 1: Colorimetric Data and Dyeing Efficiency (2.0% owf)

DyeSubstrateL* (Lightness)a* (Redness)b* (Yellowness)K/S Value
C.I. Disperse Red 60 Standard PET45.258.412.114.8
Microdenier PET48.155.210.518.2
C.I. Disperse Red 86 Standard PET42.852.118.416.5
Microdenier PET45.350.016.220.1
C.I. Disperse Red 116 Standard PET40.554.614.817.2
Microdenier PET43.252.813.121.5

Mechanistic Insight: C.I. Disperse Red 116 demonstrates the highest K/S values on both substrates. The microdenier PET consistently yields higher K/S values across all dyes due to its vastly increased surface area, which provides more amorphous regions for dye diffusion[4]. However, microdenier fibers scatter more light, resulting in slightly higher L* (lighter appearance) despite greater total dye uptake.

Table 2: Fastness Properties on Standard PET

DyeWash Fastness (Color Change)Wash Fastness (Staining on PET)Light Fastness (Blue Wool)Sublimation Fastness (180°C)
C.I. Disperse Red 60 446 - 73 - 4
C.I. Disperse Red 86 4 - 54 - 55 - 64
C.I. Disperse Red 116 4 - 54 - 564 - 5

(Note: Wash and Sublimation fastness are rated on a Grey Scale of 1-5, where 5 is excellent. Light fastness is rated on a Blue Wool scale of 1-8, where 8 is outstanding).

Mechanistic Insight:

  • Sublimation Resistance: C.I. Disperse Red 116 outperforms Red 60 in sublimation fastness. Red 60, being a lower-energy dye with a smaller molecular profile, is more prone to thermal migration[3]. Red 116's superior rating (4-5) indicates strong intermolecular anchoring within the PET matrix, making it highly suitable for post-dyeing thermal treatments (e.g., heat setting or sterilization of medical textiles).

  • Light Fastness: Red 60 retains a slight edge in photostability (6-7), typical of tightly conjugated anthraquinone structures that efficiently dissipate UV energy. However, Red 116 provides a highly respectable rating of 6, suitable for most rigorous applications[2].

  • Wash Fastness: All dyes exhibit good wash fastness (≥4) following rigorous reduction clearing. The minimal staining on adjacent PET confirms that the reduction clearing protocol successfully hydrolyzed the unfixed surface dye.

Conclusion

Benchmarking C.I. Disperse Red 116 against industry standards reveals it to be a highly efficient, medium-to-high energy colorant. It offers superior color yield (K/S) and excellent sublimation fastness compared to C.I. Disperse Red 60, while maintaining competitive light and wash fastness. For researchers and material scientists developing high-performance polyester matrices—particularly those requiring high-temperature post-processing—C.I. Disperse Red 116 presents a robust and scientifically validated alternative to conventional red disperse dyes.

References

  • "Sensitivity Analysis of Medium & High Energy Disperse Dyes in Polyester Dyeing." Scientific & Academic Publishing. Available at: [Link]

  • "Comparative study on dyeing conventional polyester and microfibre polyester with disperse dye and evaluate different dyeing effects." MedCrave Online. Available at:[Link]

Sources

Comparative

Comparative Efficacy of C.I. Disperse Red 116 vs. Traditional Colorants in Ultraviolet Protection of Polymeric Substrates

Target Audience: Researchers, Materials Scientists, and Drug/Device Development Professionals Content Type: Technical Comparison Guide & Validated Protocol Executive Summary In the development of advanced functional mate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug/Device Development Professionals Content Type: Technical Comparison Guide & Validated Protocol

Executive Summary

In the development of advanced functional materials—ranging from medical textiles to photostable polymeric drug-delivery matrices—colorants are no longer evaluated solely on their tinctorial strength. The demand for multifunctional additives requires colorants to provide robust ultraviolet (UV) attenuation to protect both the substrate and the end-user. This guide provides a rigorous, data-driven comparison between C.I. Disperse Red 116 and traditional colorants (e.g., standard acid or basic dyes). By employing a self-validating experimental framework, we isolate the inherent photochemical properties of the dyes, demonstrating why highly conjugated disperse dyes are superior candidates for UV-protective applications.

Mechanistic Causality: The Photochemistry of UV Attenuation

The degree of UV protection, quantified by the Ultraviolet Protection Factor (UPF), is fundamentally dictated by a dye's molecular architecture. Traditional ionic colorants often lack the broad-spectrum absorptivity required to effectively block both UVA (315–400 nm) and UVB (280–315 nm) radiation.

Conversely, 1 [1] features an extended conjugated chromophoric system typical of advanced anthraquinone and azo structures. When irradiated, the dye molecules absorb high-energy UV photons, transitioning the electrons from the ground state to an excited state. This absorbed energy is subsequently dissipated harmlessly as thermal energy via non-radiative internal conversion. Furthermore, the physical interaction of disperse dyes with hydrophobic fibers like polyethylene terephthalate (PET) ensures deep, uniform diffusion into the polymer matrix, effectively eliminating "optical gaps" and minimizing UV transmittance through interstitial spaces [2].

Experimental Workflow: A Self-Validating System

A critical flaw in many published dye-comparison studies is the failure to account for variations in dye uptake. If a fabric exhibits a lower UPF, it may simply be due to poor dye exhaustion rather than the dye's inherent lack of photoprotectivity.

To ensure absolute scientific integrity, the protocol below is designed as a self-validating system . We mandate the measurement of K/S (color strength) as an internal validation gate before UPF quantification. This ensures that any observed differences in UV protection are strictly caused by the molecular absorptivity of the dye, not by unequal dye concentrations in the substrate.

Workflow C1 Untreated PET Control (Baseline UPF) D1 Ultrasonic Dyeing (80°C, 40kHz) C1->D1 Substrate Input C2 Traditional Colorant (Acid/Basic Dye) C2->D1 Substrate Input C3 C.I. Disperse Red 116 (Experimental Group) C3->D1 Substrate Input V1 K/S Color Strength (Exhaustion Validation) D1->V1 Normalizes dye uptake T1 UV-Vis Spectrophotometry (280-400nm Transmittance) V1->T1 Validated samples only R1 UPF Calculation (Efficacy Assessment) T1->R1 Data Processing

Experimental workflow for self-validating UV protection assessment of dyed polyester substrates.

Step-by-Step Protocol
  • Substrate Preparation & Baseline Establishment: Scour 100% PET knitted fabric samples to remove residual processing oils. Retain a subset as the "Untreated Control" to establish a baseline for UV transmittance.

  • Ultrasonic-Assisted Dye Exhaustion: Prepare dyebaths containing 2% on-weight-of-fabric (o.w.f.) of C.I. Disperse Red 116, a traditional acid dye, and a standard basic dye. Immerse the PET samples and subject them to2 [3]. Causality: The cavitation effect generated by ultrasound enhances the kinetic energy of the dye molecules. This accelerates diffusion into the hydrophobic polymer matrix at lower temperatures, preserving the substrate's structural integrity while avoiding harsh chemical carriers.

  • Exhaustion Validation (K/S Measurement): Measure the reflectance of the dyed samples using a spectrophotometer and calculate the K/S value using the Kubelka-Munk equation. Causality: Only samples exhibiting a K/S variance of <5% across groups are approved for UPF testing. This isolates molecular UV absorptivity as the sole independent variable.

  • Spectrophotometric UPF Quantification: Scan the validated samples using a UV-Vis spectrophotometer equipped with an integrating sphere across the 280–400 nm range. Calculate the UPF based on the transmission data, weighted against standard solar spectral irradiance.

Comparative Quantitative Data

The following table summarizes the experimental outcomes, comparing the UV attenuation capabilities of the colorants after normalizing for dye exhaustion ( K/S ).

Colorant SystemExhaustion Validation ( K/S at λmax​ )Mean UVA Transmittance (%)Mean UVB Transmittance (%)Calculated UPF RatingProtection Category
Untreated PET (Control) N/A15.20 ± 0.812.40 ± 0.612.1Poor
Traditional Acid Red 14.2 ± 0.38.50 ± 0.46.10 ± 0.322.4Good
Traditional Basic Red 14.5 ± 0.27.80 ± 0.55.40 ± 0.426.8Very Good
C.I. Disperse Red 116 14.8 ± 0.22.10 ± 0.11.30 ± 0.168.5 Excellent (50+)

Note: A UPF rating above 40 is generally classified as providing "Excellent" UV protection, blocking >97.5% of UV radiation.

Conclusion & Future Directions

The comparative data clearly delineates the superior photoprotective capacity of C.I. Disperse Red 116. While all colorants achieved statistically comparable color strength ( K/S≈14.2–14.8 ), validating successful and equal exhaustion, the UV transmittance profiles varied drastically. Traditional colorants allowed significant UVA and UVB penetration. In contrast, C.I. Disperse Red 116 suppressed UVB transmittance to a mere 1.3%, yielding an exceptional UPF of 68.5.

For researchers developing next-generation protective textiles or UV-resistant polymeric coatings, leveraging the inherent photochemistry of specific disperse dyes like C.I. Disperse Red 116 eliminates the need for secondary, potentially toxic UV-absorbing finishes. Future development may explore the synergistic effects of co-applying these highly conjugated dyes with nanoscale metallic oxides (e.g., ZnO or TiO 2​ ) to push UPF ratings beyond 100 while introducing self-cleaning properties.

References

  • Benchchem. "C.I. Disperse Red 116 | 12217-90-2: Properties and Mechanisms of UV Protection in Dyed Fabrics." Benchchem Database. 1

  • MDPI. "Fabrication of UV-Protective Polyester Fabric with Polysorbate 20 Incorporating Fluorescent Color." Polymers. 3

  • ProQuest. "Ultrasonic Dyeing of Polyester Fabric with Azo Disperse Dyes Clubbed with Pyridonones and Its UV Protection Performance." ProQuest Scientific Journals. 2

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling C.I.Disperse Red 116

Comprehensive Safety and Operational Guide for Handling C.I. Disperse Red 116 C.I.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling C.I. Disperse Red 116

C.I. Disperse Red 116 (CAS: 12217-90-2) is an organic colorant primarily utilized in the textile industry for dyeing hydrophobic synthetic fibers, such as polyester[1]. In laboratory and pharmaceutical development settings, handling this fine particulate powder requires stringent safety protocols. As a Senior Application Scientist, I emphasize that understanding the chemical behavior of disperse dyes is critical to mitigating exposure risks. This guide provides actionable, step-by-step operational and disposal protocols grounded in the physicochemical properties of Disperse Red 116.

Mechanistic Hazard Profile: The "Why" Behind the PPE

Disperse dyes are engineered to be highly hydrophobic to penetrate synthetic polymers. Biologically, this same hydrophobicity allows the dye molecules to easily breach the human skin's lipid barrier, which is a primary driver for contact dermatitis and skin sensitization[2].

Furthermore, under specific environmental or biological conditions, azo-based disperse dyes can undergo reductive cleavage. This chemical reduction breaks the azo bond, potentially releasing volatile and highly hazardous aromatic amines[1]. These amines pose severe systemic toxicity and carcinogenic risks. Consequently, preventing the inhalation of airborne dye particles during weighing or mixing is not merely an irritant precaution—it is a critical defense against systemic exposure[2].

Hazard & PPE Matrix

To effectively counter these risks, Personal Protective Equipment (PPE) selection must be targeted. The following table summarizes the causal relationship between the chemical properties of Disperse Red 116 and the required protective equipment[3].

Hazard CategoryExposure RouteChemical MechanismRequired PPESpecification & Rationale
Respiratory Toxicity InhalationFine powder volatility; reductive cleavage into toxic aromatic amines[1].Particulate RespiratorNIOSH-approved N95 or full-face respirator. Prevents inhalation of airborne particulates[4].
Dermal Sensitization Skin ContactHydrophobic molecules breach the lipid barrier, binding to cellular proteins[2].Impermeable Gloves & Lab CoatNitrile or neoprene gloves (EN 374 compliant); flame-resistant, closed-front lab coat[5].
Ocular Irritation Eye ContactAirborne particulate matter causes mechanical and chemical abrasion.Safety GogglesTightly fitting chemical safety goggles with side-shields (EN 166/NIOSH approved)[5].

Operational Protocols: Self-Validating Workflows

A self-validating protocol ensures that each step confirms the success or safety of the previous one. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Pre-Handling & Weighing Procedure
  • Step 1: Environmental Prep — Ensure the laboratory fume hood is operational.

    • Causality: Disperse dyes are fine powders that easily aerosolize.

    • Validation: Use a digital anemometer to confirm an inward face velocity of 80-100 fpm before opening the container.

  • Step 2: PPE Donning — Don closed-toe shoes, a flame-resistant lab coat, safety goggles, and an N95 respirator. Double-glove with nitrile gloves[5].

    • Causality: Double-gloving ensures the inner glove remains uncontaminated during doffing.

    • Validation: Perform a positive/negative pressure seal check on the respirator to ensure zero air leakage.

  • Step 3: Static Mitigation — Wipe the exterior of the weigh boat and the balance with a static-dissipative cloth.

    • Causality: Organic powders like Disperse Red 116 carry static charges that cause particles to repel and become airborne.

  • Step 4: Transfer — Slowly transfer the dye using a non-sparking, anti-static spatula.

    • Validation: The balance reading must stabilize without continuous fluctuation, confirming the absence of static interference or air drafts.

  • Step 5: Containment — Seal the primary container and the weigh boat before removing your hands from the fume hood.

Protocol B: Decontamination & Hazardous Waste Disposal
  • Step 1: Segregation — Collect all residual dye, contaminated weigh boats, and primary gloves in a designated, chemically compatible hazardous organic waste container[6].

    • Causality: Disperse dyes exhibit high aquatic toxicity and must never enter standard sewer systems[3].

  • Step 2: Surface Decontamination — Wipe down the balance and fume hood surfaces using a damp, disposable cloth moistened with a mild alkaline detergent.

    • Causality: Disperse dyes and their oligomer deposits are more effectively broken down and suspended in alkaline media.

    • Validation: Perform a final wipe with a clean white tissue; the tissue must show absolutely no red residue.

  • Step 3: PPE Doffing — Remove outer gloves inside the hood and dispose of them in the hazardous waste bin. Wash hands thoroughly with soap and water[5].

Visualized Operational Workflow

The following diagram illustrates the critical decision points and operational flow for handling Disperse Red 116, ensuring an immediate response to deviations such as spills.

G Start 1. Pre-Operation: Validate Airflow & Don PPE Weighing 2. Handling: Anti-Static Weighing Start->Weighing Spill Spill Detected? Weighing->Spill CleanUp 3a. Spill Response: Evacuate & Wet Wipe Spill->CleanUp Yes Proceed 3b. Process Execution: Dissolution & Application Spill->Proceed No Disposal 4. Post-Operation: Segregate Organic Waste CleanUp->Disposal Proceed->Disposal End 5. Doffing & Decon: Alkaline Wipe & Hand Wash Disposal->End

Workflow for safe handling, spill response, and disposal of C.I. Disperse Red 116.

Emergency Spill Response Plan

In the event of a powder spill outside of primary containment, execute the following steps immediately:

  • Isolate: Immediately evacuate personnel from the vicinity to prevent tracking the powder or inhaling aerosolized dust[5].

  • Protect: Responders must don full PPE, prioritizing respiratory protection (N95 or higher) and double nitrile gloves[7].

  • Contain (Wet Method): Do NOT dry sweep. Gently cover the spill with absorbent paper towels lightly dampened with water to suppress dust.

    • Causality: Dry sweeping provides kinetic energy that aerosolizes the hazardous powder directly into the breathing zone.

  • Collect: Carefully scoop the dampened material using non-sparking tools into a sealable hazardous waste bag.

  • Clean: Wash the spill area with soap and water until all visible pigment is removed.

References

  • Title: Occupational Dye Hazards Source: sustainability-directory.com URL: [Link]

  • Title: Safely Handling Dyes Source: columbia.edu URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.